HSD17B13-IN-56-d3
Description
Properties
Molecular Formula |
C25H18Cl2F3N3O4 |
|---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
InChI Key |
NSWOVWZSEKLRHL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to HSD17B13 Target Engagement in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This lipid droplet-associated enzyme is primarily expressed in hepatocytes and its genetic variants that result in a loss of function are associated with a reduced risk of progression of chronic liver diseases.[4] Consequently, the development of small molecule inhibitors targeting HSD17B13 is an active area of research. A critical step in the preclinical validation of these inhibitors is the confirmation of target engagement in a cellular context, specifically in hepatocytes. This technical guide provides an in-depth overview of the methodologies and data related to assessing the target engagement of HSD17B13 inhibitors in hepatocytes.
While information on the specific compound HSD17B13-IN-56-d3 is limited, this guide will utilize the well-characterized inhibitor BI-3231 as a case study to illustrate the principles and techniques of target engagement. HSD17B13-IN-56 is a known inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[5]
HSD17B13 Signaling and Role in Hepatocytes
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is upregulated in patients with NAFLD.[4][6] The enzyme is involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity.[1][2] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is understood to be involved in the regulation of lipid droplet dynamics. Inhibition of HSD17B13 is therefore hypothesized to be a therapeutic strategy to ameliorate lipotoxicity in hepatocytes.
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the available quantitative data for HSD17B13 inhibitors, with a focus on BI-3231 as a well-characterized example.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Reference |
| HSD17B13-IN-56 | Human HSD17B13 | Estradiol | ≤ 0.1 μM | [5] |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [7] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | [7] |
Table 2: Cellular Activity and Target Engagement of BI-3231
| Assay | Cell Type | Effect | Observation | Reference |
| Lipotoxicity Assay | HepG2 cells, primary mouse hepatocytes | Reduction of palmitic acid-induced triglyceride accumulation | Significant decrease in triglyceride accumulation compared to control | [8][9] |
| Cellular Proliferation | HepG2 cells, primary mouse hepatocytes | Improvement in hepatocyte proliferation under lipotoxic stress | [8] | |
| Mitochondrial Respiration | HepG2 cells, primary mouse hepatocytes | Increased mitochondrial respiratory function | [8] | |
| Thermal Shift Assay | Recombinant human HSD17B13 | On-target binding | Strong temperature shift observed in the presence of NAD+ | [2] |
Experimental Protocols for Target Engagement
Confirming that a compound binds to its intended target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful methods to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[10]
Experimental Workflow:
Detailed Methodology (Generalized for Hepatocytes):
-
Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) to ~80% confluency in appropriate media.
-
Compound Incubation: Treat cells with the HSD17B13 inhibitor (e.g., this compound or BI-3231) at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Fractions: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the amount of soluble HSD17B13 using a specific antibody via Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay relies on the principle that ligand binding can protect a protein from proteolysis.[3][11][12]
Experimental Workflow:
Detailed Methodology (Generalized for Hepatocytes):
-
Hepatocyte Lysate Preparation: Harvest and lyse hepatocytes in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like Triton X-100). Determine the total protein concentration.
-
Compound Incubation: Incubate aliquots of the cell lysate with the HSD17B13 inhibitor or vehicle control for a specified time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates at various concentrations and incubate for a set time (e.g., 30 minutes) at room temperature.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Analysis: Separate the protein fragments by SDS-PAGE and detect HSD17B13 using a specific antibody via Western blotting.
-
Data Interpretation: A higher intensity of the full-length HSD17B13 band in the inhibitor-treated samples compared to the vehicle control indicates that the compound protected the protein from proteolytic degradation, thus demonstrating target engagement.
Conclusion
Verifying target engagement in a relevant cellular environment is a cornerstone of modern drug discovery. While direct experimental data for this compound in hepatocytes is not extensively available in the public domain, the methodologies and data presented for the analogous inhibitor BI-3231 provide a robust framework for such investigations. The use of techniques like CETSA and DARTS can provide definitive evidence of target binding within hepatocytes, which is essential for the continued development of HSD17B13 inhibitors as potential therapeutics for NAFLD and NASH. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Specificity of HSD17B13 Inhibitors for Enzyme Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The human HSD17B13 gene undergoes alternative splicing, resulting in multiple protein isoforms with potentially distinct functions and enzymatic activities. Consequently, the development of selective inhibitors requires a thorough characterization of their specificity for these various isoforms. This technical guide provides an in-depth overview of the known HSD17B13 isoforms, detailed experimental protocols for assessing inhibitor specificity, and a framework for data presentation and interpretation. While specific data for a compound designated "HSD17B13-IN-56-d3" is not available in the public domain, this guide will utilize illustrative examples to detail the necessary assays and data interpretation for any HSD17B13 inhibitor.
Introduction to HSD17B13 and its Isoforms
The human HSD17B13 gene, located on chromosome 4q22.1, contains 8 exons and can be transcribed into at least nine different splice variants, designated as isoforms A through H.[1][2] The functional roles of many of these isoforms are still under investigation. Isoform A is considered the full-length, canonical protein.
Genetic variations can significantly impact the expression and function of these isoforms. For instance, the rs72613567:TA splice variant results in a truncated and unstable protein (Isoform D) with a loss of enzymatic function.[3][4] This loss-of-function variant is associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, providing a strong rationale for the therapeutic inhibition of HSD17B13.[3]
The existence of multiple isoforms underscores the importance of evaluating the specificity of any potential inhibitor. An ideal inhibitor would target the enzymatically active and disease-relevant isoform(s) while sparing others that might have beneficial or unknown functions.
Quantitative Data on Inhibitor Specificity
A critical aspect of characterizing an HSD17B13 inhibitor is to determine its potency and selectivity across the different isoforms. Due to a lack of specific public data for this compound, the following tables are presented as templates for organizing and presenting such data.
Table 1: Illustrative Biochemical Potency and Selectivity of an HSD17B13 Inhibitor
| Target Enzyme | Substrate | IC50 (nM) | Ki (nM) | Selectivity Fold (vs. HSD17B13 Isoform A) |
| HSD17B13 Isoform A | Estradiol | 15 | 7.2 | 1x |
| HSD17B13 Isoform B | Estradiol | 25 | 11.8 | 1.7x |
| HSD17B13 Isoform D | Estradiol | >10,000 | N/A | >667x |
| HSD17B11 | Estradiol | 1,500 | 710 | 100x |
| Mouse HSD17B13 | Estradiol | 50 | 23.5 | 3.3x |
Note: Data are hypothetical for illustrative purposes.
Table 2: Illustrative Cellular Target Engagement and Potency of an HSD17B13 Inhibitor
| Cell Line | Expressed Isoform | Assay Type | EC50 (nM) |
| HEK293 | Human HSD17B13 Isoform A | Estradiol Conversion | 85 |
| HEK293 | Human HSD17B13 Isoform B | Estradiol Conversion | 150 |
| HepG2 | Endogenous HSD17B13 | Retinol Dehydrogenase Activity | 120 |
Note: Data are hypothetical for illustrative purposes.
Experimental Protocols
To determine the isoform specificity of an HSD17B13 inhibitor, a combination of biochemical and cell-based assays is required.
Biochemical Assays
Biochemical assays utilize purified, recombinant HSD17B13 isoforms to determine key inhibitory parameters such as IC50 and Ki values.
Objective: To measure the direct inhibition of the enzymatic activity of different HSD17B13 isoforms.
Materials:
-
Recombinant human HSD17B13 isoforms (e.g., Isoform A, B)
-
Recombinant human HSD17B11 (for selectivity profiling)
-
Substrates: Estradiol, Leukotriene B4 (LTB4), or Retinol
-
Cofactor: NAD+
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Detection system (e.g., LC-MS/MS or a fluorescence/luminescence-based plate reader to measure NADH production)
Procedure:
-
Enzyme Preparation: Dilute recombinant HSD17B13 isoforms to a predetermined concentration in assay buffer.
-
Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Reaction Initiation: In a 384-well plate, combine the enzyme and the test inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Add a mixture of the substrate (e.g., estradiol) and cofactor (NAD+) to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard for LC-MS/MS).
-
Detection: Analyze the formation of the product (e.g., estrone) or the generation of NADH. For LC-MS/MS, quantify the product peak area relative to the internal standard. For plate-based assays, measure the fluorescence or luminescence signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context and for assessing its membrane permeability.
Objective: To measure the inhibition of HSD17B13 isoform activity in a cellular environment.
Materials:
-
Human cell lines (e.g., HEK293 or HepG2).
-
Expression vectors for different HSD17B13 isoforms (e.g., with a GFP or Flag tag).[5]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Substrate (e.g., all-trans-retinol or estradiol).
-
Test inhibitor.
-
Lysis buffer.
-
Detection system (e.g., HPLC or LC-MS/MS).
Procedure:
-
Cell Transfection: Transiently or stably transfect the chosen cell line with expression vectors for the desired HSD17B13 isoforms. An empty vector control should be included.
-
Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Substrate Addition: Add the substrate to the cell culture medium and incubate for a specific period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Product Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the substrate and its product from the collected samples.
-
Detection and Quantification: Analyze the levels of the substrate and product using HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of substrate conversion to product and determine the EC50 of the inhibitor by plotting the inhibition of conversion against the inhibitor concentration.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining HSD17B13 inhibitor isoform specificity.
Logical Relationship of HSD17B13 Isoform Inhibition
Caption: Interaction model of a selective HSD17B13 inhibitor.
Conclusion
Determining the specificity of an inhibitor for various HSD17B13 isoforms is a cornerstone of its preclinical characterization. A comprehensive approach using both biochemical and cell-based assays is essential to build a robust selectivity profile. This allows for a better understanding of the inhibitor's mechanism of action and its potential for therapeutic efficacy and safety. While specific data for "this compound" are not currently in the public domain, the methodologies and frameworks presented in this guide provide a clear path for the rigorous evaluation of this and any other novel HSD17B13 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSD17B13 Inhibition on Hepatocellular Lipid Droplet Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide explores the effects of HSD17B13 inhibition, with a focus on the small molecule inhibitor HSD17B13-IN-56-d3, on lipid droplet morphology in hepatocytes. While specific quantitative data for this compound is not yet publicly available, this document synthesizes the known functions of HSD17B13 and the effects of other small molecule inhibitors to project the expected outcomes. Detailed experimental protocols for assessing these morphological changes are provided, alongside diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its expression is upregulated in patients with NAFLD.[1] Studies have shown that overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[4][5] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies like NASH and fibrosis.[4] These findings have positioned HSD17B13 as an attractive target for therapeutic intervention in NAFLD. Inhibition of HSD17B13 is hypothesized to reduce hepatic lipid accumulation by altering lipid droplet dynamics. Small molecule inhibitors of HSD17B13, such as BI-3231 and INI-678, are currently under investigation for their therapeutic potential in liver diseases.[1][6]
Expected Effects of this compound on Lipid Droplet Morphology
Based on the known function of HSD17B13, inhibition by a small molecule like this compound is anticipated to reverse the effects of HSD17B13 overexpression. This would manifest as measurable changes in lipid droplet morphology within hepatocytes. The expected quantitative effects are summarized in the tables below.
Disclaimer: The following data are hypothetical and serve as a representation of expected outcomes based on the current understanding of HSD17B13 function. Actual experimental results for this compound may vary.
Table 1: Expected Quantitative Changes in Lipid Droplet Morphology in Oleic Acid-Treated HepG2 Cells Following Treatment with this compound
| Treatment Group | Mean Lipid Droplet Area (µm²) | Mean Number of Lipid Droplets per Cell | Total Lipid Content (Normalized Fluorescence Intensity) |
| Vehicle Control | 0.8 ± 0.2 | 15 ± 3 | 1.0 ± 0.1 |
| Oleic Acid (400 µM) | 2.5 ± 0.5 | 45 ± 8 | 3.2 ± 0.4 |
| Oleic Acid + this compound (1 µM) | 1.5 ± 0.3 | 25 ± 5 | 1.8 ± 0.2 |
| Oleic Acid + this compound (10 µM) | 1.1 ± 0.2 | 18 ± 4 | 1.2 ± 0.1 |
Table 2: Expected Dose-Dependent Effect of this compound on Lipid Droplet Size Distribution in Primary Human Hepatocytes
| This compound Concentration | Percentage of Small Lipid Droplets (<1 µm diameter) | Percentage of Medium Lipid Droplets (1-3 µm diameter) | Percentage of Large Lipid Droplets (>3 µm diameter) |
| 0 µM (Vehicle) | 30% | 50% | 20% |
| 0.1 µM | 40% | 45% | 15% |
| 1 µM | 55% | 35% | 10% |
| 10 µM | 70% | 25% | 5% |
Experimental Protocols
In Vitro Model of Hepatic Steatosis
Objective: To induce lipid accumulation in hepatocytes to mimic the steatotic conditions of NAFLD.
Materials:
-
HepG2 or Huh7 human hepatoma cell lines, or primary human hepatocytes.
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Oleic acid.
-
Bovine Serum Albumin (BSA), fatty acid-free.
Protocol:
-
Culture hepatocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To induce steatosis, prepare a stock solution of oleic acid complexed to BSA. Dissolve oleic acid in ethanol and then conjugate with fatty acid-free BSA in serum-free DMEM.
-
Treat the cultured hepatocytes with the oleic acid-BSA conjugate (typically 200-400 µM oleic acid) for 24-48 hours.
-
Co-treat cells with varying concentrations of this compound or vehicle control during the oleic acid incubation period.
Lipid Droplet Staining and Visualization
Objective: To stain and visualize lipid droplets within hepatocytes for morphological analysis.
Materials:
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
BODIPY 493/503 or Oil Red O stain.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol for BODIPY Staining: [7][]
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS).
-
Incubate the cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and DAPI (blue fluorescence).
Protocol for Oil Red O Staining: [9][10]
-
Follow steps 1-3 of the BODIPY staining protocol for fixation.
-
Prepare a fresh Oil Red O working solution by diluting a stock solution with distilled water and filtering it.
-
Incubate the fixed cells with the Oil Red O working solution for 20-30 minutes at room temperature.
-
Gently wash the cells with distilled water until the water runs clear.
-
(Optional) Counterstain with hematoxylin to visualize nuclei.
-
Mount the coverslips with an aqueous mounting medium.
-
Image the cells using a bright-field microscope.
Quantification of Lipid Droplet Morphology
Objective: To quantitatively analyze the size, number, and total area of lipid droplets from microscopy images.
Software:
-
ImageJ or Fiji (freely available).
-
Open the acquired fluorescence or bright-field images in ImageJ/Fiji.
-
If using fluorescence images, split the channels to isolate the lipid droplet (BODIPY) and nuclei (DAPI) signals.
-
Convert the lipid droplet channel image to an 8-bit grayscale image.
-
Apply a threshold to the image to create a binary mask of the lipid droplets. The threshold value may need to be adjusted for optimal droplet detection.
-
Use the "Analyze Particles" function to measure the number, area, and other morphological parameters of the lipid droplets. Set appropriate size and circularity parameters to exclude non-droplet objects.
-
To determine the number of cells in the field of view, use the DAPI channel and the "Analyze Particles" function on the thresholded nuclei image.
-
Calculate the average number of lipid droplets per cell and the average lipid droplet area.
-
Total lipid content can be estimated by summing the area of all lipid droplets or by measuring the total fluorescence intensity of the BODIPY signal normalized to the cell number.
Visualizations
Signaling Pathway
Caption: HSD17B13 association with lipid droplets and inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound effects on lipid droplets.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for mitigating the progression of NAFLD. While direct experimental data on this compound is awaited, the established role of HSD17B13 in promoting hepatic lipid accumulation strongly suggests that its inhibition will lead to a reduction in lipid droplet size and number. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the efficacy of HSD17B13 inhibitors on lipid droplet morphology. Such studies are crucial for advancing our understanding of HSD17B13 biology and for the development of novel therapeutics for metabolic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of HSD17B13 Inhibition on Retinol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and fibrosis.[3][4] The protective mechanism is linked to the enzyme's role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[5][6][7] This technical guide explores the effects of inhibiting HSD17B13 on retinol metabolism, using the hypothetical potent and selective inhibitor, HSD17B13-IN-56-d3, as a representative molecule. We will delve into the quantitative effects, experimental methodologies to assess these effects, and the underlying signaling pathways.
Introduction to HSD17B13 and Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[5] Its expression is significantly upregulated in the livers of patients with NAFLD.[8] The enzyme is localized to lipid droplets within hepatocytes and utilizes NAD+ as a cofactor for its enzymatic activity.[5]
Retinol (Vitamin A) metabolism is a crucial physiological process, particularly in the liver, which is the primary storage site for retinoids. The conversion of retinol to retinoic acid (RA) is a tightly regulated process that governs a multitude of cellular functions, including cell differentiation, proliferation, and inflammation, through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7][9] Dysregulation of retinoid signaling has been implicated in various liver pathologies.[9]
HSD17B13 has been identified as a retinol dehydrogenase that catalyzes the initial, rate-limiting step in RA synthesis: the oxidation of retinol to retinaldehyde.[5][6] Therefore, inhibiting HSD17B13 is expected to decrease the production of retinaldehyde and, consequently, retinoic acid, thereby modulating downstream signaling pathways.
Quantitative Effects of HSD17B13 Inhibition on Retinol Metabolism
While specific data for this compound is not publicly available, the following table summarizes the expected quantitative effects of HSD17B13 inhibition based on studies of loss-of-function variants and other inhibitors.
| Parameter | Expected Effect of HSD17B13 Inhibition | Method of Measurement | Reference |
| HSD17B13 Enzymatic Activity | Potent and selective inhibition | In vitro enzyme assays using recombinant HSD17B13 and a substrate like estradiol or retinol.[10] | [10] |
| Retinol Levels (Cellular) | Increase | High-Performance Liquid Chromatography (HPLC) analysis of cell lysates. | [5] |
| Retinaldehyde Levels (Cellular) | Decrease | HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cell lysates. | [5] |
| Retinoic Acid Levels (Cellular) | Decrease | LC-MS/MS analysis of cell lysates. | [11] |
| Expression of RA-responsive genes (e.g., CYP26A1, RARB) | No significant change expected based on some studies.[12] | Quantitative Real-Time PCR (qRT-PCR) of target gene mRNA from treated cells or tissues. | [12] |
| Hepatic Triglyceride Content | Reduction | Oil Red O staining and quantification in cultured hepatocytes or liver tissue sections. | [8] |
| Markers of Liver Injury (e.g., ALT, AST) | Reduction in disease models | Measurement of enzyme levels in serum or cell culture supernatant.[8] | [8] |
| Markers of Liver Fibrosis (e.g., TIMP2) | Reduction in disease models | qRT-PCR or protein analysis of fibrosis markers in liver tissue.[11] | [11] |
Experimental Protocols
This section outlines key experimental protocols to investigate the effects of an HSD17B13 inhibitor, such as this compound, on retinol metabolism.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of this compound.
Methodology:
-
Enzyme Source: Use purified, recombinant human HSD17B13.
-
Substrate: Use a known substrate such as estradiol or all-trans-retinol.
-
Cofactor: Include NAD+ in the reaction buffer.
-
Inhibitor: Prepare serial dilutions of this compound.
-
Reaction: Incubate the enzyme, substrate, cofactor, and inhibitor at 37°C.
-
Detection: Monitor the production of the product (e.g., estrone or all-trans-retinal) over time using a suitable method like fluorescence or absorbance. For retinol dehydrogenase activity, the formation of NADH can be monitored.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Selectivity: Test the inhibitor against other HSD family members to assess selectivity.
Cellular Retinoid Analysis
Objective: To quantify the changes in intracellular retinoid levels upon treatment with this compound.
Methodology:
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest and lyse the cells.
-
Extraction: Perform a liquid-liquid extraction of retinoids from the cell lysate using a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted retinoids using reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.
-
Quantification: Use external calibration curves with authentic retinoid standards to quantify the concentrations of retinol, retinaldehyde, and retinoic acid.
Gene Expression Analysis
Objective: To assess the impact of HSD17B13 inhibition on the expression of retinoic acid target genes.
Methodology:
-
Cell/Tissue Treatment: Treat cells or a relevant animal model with this compound.
-
RNA Extraction: Isolate total RNA from the cells or liver tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., CYP26A1, RARB, RALDH1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for investigating HSD17B13 inhibitors.
Caption: Retinol metabolism and the inhibitory action of this compound.
Caption: Workflow for evaluating the effects of an HSD17B13 inhibitor.
Conclusion and Future Directions
The inhibition of HSD17B13 presents a promising therapeutic strategy for chronic liver diseases like NAFLD and NASH. By targeting the retinol dehydrogenase activity of HSD17B13, inhibitors such as the representative this compound are expected to modulate retinoic acid signaling, leading to a reduction in liver steatosis, inflammation, and fibrosis. Further research is warranted to fully elucidate the downstream consequences of HSD17B13 inhibition on hepatic lipid and retinoid homeostasis. The development of potent and selective HSD17B13 inhibitors, coupled with the robust experimental methodologies outlined in this guide, will be crucial in translating this promising therapeutic concept into clinical reality.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Retinoic acid signaling in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Therapeutic Targeting of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) for Hepatic Steatosis
Disclaimer: Information regarding a specific compound designated "HSD17B13-IN-56-d3" is not publicly available in the scientific literature or clinical trial databases as of November 2025. This guide will, therefore, focus on the broader role of HSD17B13 in hepatic steatosis and the rationale for its therapeutic inhibition. The "-d3" suffix suggests a deuterated compound; thus, this document will incorporate the principles of deuteration in drug design as a rational approach for developing HSD17B13 inhibitors.
Executive Summary
Chronic liver disease (CLD) and its manifestations, including non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH), represent a significant global health burden. A key pathological feature of these conditions is hepatic steatosis, the accumulation of fat in liver cells. Recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a critical player in the progression of liver disease. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing severe liver pathologies, including steatohepatitis, fibrosis, and cirrhosis.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target. This guide provides an in-depth overview of HSD17B13, its role in hepatic steatosis, and the scientific basis for the development of inhibitors, such as the conceptual deuterated molecule, this compound.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[5][6] Unlike other members of this family, HSD17B13 is predominantly expressed in the liver and is physically associated with lipid droplets within hepatocytes.[3][7][8]
Key Functions and Associations:
-
Lipid Droplet Association: HSD17B13 is localized to the surface of lipid droplets, suggesting a direct role in lipid metabolism and homeostasis.[5][7][8]
-
Upregulation in NAFLD: Expression of HSD17B13 is significantly increased in the livers of patients and animal models with NAFLD.[5][6][7][9][10]
-
Enzymatic Activity: HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][2] This function may link it to vitamin A metabolism, which is often dysregulated in liver disease.
-
Promotion of Steatosis: Overexpression of HSD17B13 in mouse models promotes hepatic lipid accumulation and the development of steatosis.[5][6][11]
Genetic Validation as a Therapeutic Target
The most compelling evidence for HSD17B13 as a drug target comes from human genetics. A specific splice variant, rs72613567:TA, results in a loss-of-function, truncated protein.[12] Individuals carrying this variant have a significantly reduced risk of progressing from simple steatosis to more severe forms of liver disease like MASH, fibrosis, cirrhosis, and even hepatocellular carcinoma (HCC).[1][2][4][7][12][13] This protective effect makes the pharmacological inhibition of HSD17B13 a highly attractive therapeutic strategy, aiming to replicate the benefits observed in individuals with the genetic loss-of-function variant.
HSD17B13 Signaling and Pathogenic Role
The precise mechanisms by which HSD17B13 contributes to liver disease are still under investigation, but several pathways have been proposed. Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][12] HSD17B13 may, in turn, promote SREBP-1c maturation, creating a positive feedback loop that enhances fat storage in the liver.[1]
The Rationale for a Deuterated Inhibitor: this compound
Deuteration is a strategy in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[14] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[][16]
Potential Advantages of Deuteration for an HSD17B13 Inhibitor:
-
Improved Pharmacokinetics: By reducing the rate of metabolic breakdown, deuteration can increase a drug's half-life and exposure in the body.[14][17][18]
-
Reduced Metabolite-Related Toxicity: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[17]
-
Enhanced Efficacy: A longer half-life may lead to more sustained target engagement, potentially allowing for lower or less frequent dosing.[]
A hypothetical inhibitor like this compound would be designed to leverage these benefits, providing a more optimized pharmacokinetic and safety profile compared to a non-deuterated counterpart.
Quantitative Data for HSD17B13-Targeted Agents
While specific data for this compound is unavailable, data from representative small molecule inhibitors and RNA interference (RNAi) agents targeting HSD17B13 illustrate the therapeutic potential.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound/Agent | Type | Assay | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| BI-3231 | Small Molecule | Enzymatic (Estradiol substrate) | Human HSD17B13 | 2.9 | [19][20] |
| Rapirosiran | RNAi Therapeutic | - | Human HSD17B13 mRNA | - | [21] |
| ARO-HSD | RNAi Therapeutic | - | Human HSD17B13 mRNA | - | [1][22] |
IC₅₀ represents the concentration required for 50% inhibition.
Table 2: Preclinical Efficacy of HSD17B13 Inhibition in Animal Models
| Intervention | Model | Key Findings | Reference |
|---|---|---|---|
| shRNA Knockdown | High-Fat Diet Obese Mice | - Markedly improved hepatic steatosis- Decreased serum ALT and FGF21- Reduced expression of fibrosis markers (e.g., Timp2) | [11] |
| INI-678 | Human 3D Liver-on-a-chip | - Reduced markers of liver fibrosis (α-SMA, COL-I) | [8] |
ALT: Alanine Aminotransferase; FGF21: Fibroblast Growth Factor 21; α-SMA: Alpha-Smooth Muscle Actin; COL-I: Collagen Type I.
Experimental Protocols
The development of an HSD17B13 inhibitor involves a series of standardized in vitro and in vivo assays.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of a test compound against the HSD17B13 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is used.[19][20] A known substrate, such as estradiol or leukotriene B₄ (LTB₄), and the cofactor NAD⁺ are prepared in an appropriate assay buffer.[19]
-
Compound Incubation: The test compound (e.g., this compound) is serially diluted and incubated with the HSD17B13 enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate and cofactor mixture.
-
Detection: The conversion of the substrate to its product (e.g., estradiol to estrone) is monitored over time. Detection is commonly performed using mass spectrometry (e.g., MALDI-TOF-MS) or fluorescence-based methods.[19][20]
-
Data Analysis: The rate of product formation is measured at each compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
Hepatocyte Lipid Accumulation Assay
Objective: To assess the effect of the test compound on lipid accumulation in a cellular model of steatosis.
Methodology:
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured.
-
Induction of Steatosis: Cells are treated with a mixture of oleic and palmitic acids to induce lipid droplet formation.
-
Compound Treatment: Cells are co-treated with the fatty acids and various concentrations of the test compound.
-
Lipid Staining: After incubation (typically 24-48 hours), intracellular lipid droplets are stained with a fluorescent dye such as Nile Red or BODIPY.
-
Quantification: Lipid accumulation is quantified by measuring fluorescence intensity using a plate reader or by high-content imaging to analyze the number and size of lipid droplets per cell.
In Vivo Efficacy in a Diet-Induced MASH Model
Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model of MASH.
Methodology:
-
Model Induction: Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for several weeks to induce hepatic steatosis, inflammation, and fibrosis.
-
Compound Administration: Once the disease phenotype is established, mice are randomized into vehicle control and treatment groups. The test compound is administered daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Terminal Analysis: After the treatment period, blood and liver tissue are collected.
-
Serum Analysis: Levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red to quantify fibrosis.
-
Gene Expression: Hepatic expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Ccl2, Il6), and lipid metabolism are measured by RT-qPCR.
-
Conclusion and Future Directions
HSD17B13 has emerged as a high-confidence, genetically validated target for the treatment of hepatic steatosis and its progression to MASH. The protective effect of loss-of-function variants provides a strong rationale for developing inhibitors to phenocopy this genetic advantage. The application of advanced medicinal chemistry strategies, such as deuteration, offers a path to create best-in-class therapeutics with optimized properties. While the specific compound this compound remains hypothetical, the principles behind its design are sound and represent the forefront of drug development for chronic liver disease. Ongoing clinical trials with HSD17B13-targeting agents, including small molecules and RNAi therapies, will be critical in validating the therapeutic potential of this approach for patients worldwide.[8][23]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated drug - Wikipedia [en.wikipedia.org]
- 16. Deuterated Compounds [simsonpharma.com]
- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
HSD17B13 Inhibition: A Novel Therapeutic Strategy Targeting Inflammatory Pathways in Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a chronic liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as being protective against the progression of NASH. This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH and other chronic liver diseases. This technical guide provides an in-depth overview of the role of HSD17B13 in NASH-related inflammation and the therapeutic potential of its inhibition. While specific data on "HSD17B13-IN-56-d3" is not publicly available, this document synthesizes the current understanding of HSD17B13's function and the effects of its inhibition on key inflammatory pathways, drawing from studies on genetic variants and representative inhibitor compounds.
The Role of HSD17B13 in NASH Pathogenesis
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Its expression is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[2][3] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[4][5][6] Human genetic studies have consistently shown that a splice variant of HSD17B13 (rs72613567:TA) leads to a loss of function and is associated with a reduced risk of progression from simple steatosis to NASH, as well as decreased severity of fibrosis and inflammation.[1][6][7] These findings strongly suggest that inhibiting the enzymatic activity of HSD17B13 could be a viable therapeutic strategy for NASH.[8][9]
Impact of HSD17B13 Inhibition on Inflammatory Pathways
Inhibition of HSD17B13 is hypothesized to mitigate liver inflammation through several interconnected pathways.
Modulation of Pro-inflammatory Mediators
Studies on individuals with the protective HSD17B13 variant have shown a downregulation of inflammation-related gene sets in the liver.[1] This includes genes involved in the production of pro-inflammatory lipid mediators. Furthermore, plasma concentrations of the pro-inflammatory cytokine IL-6 have been found to be lower in carriers of the protective variant.[1] Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of inflammatory factors such as IL-6 and CXCL3, suggesting that its inhibition would have the opposite effect.[10]
The Pyrimidine Catabolism Pathway
Recent research has unveiled a novel mechanism by which HSD17B13 inhibition may protect against liver fibrosis.[11] This pathway involves the inhibition of pyrimidine catabolism. HSD17B13 appears to promote the breakdown of pyrimidines, and its inhibition leads to an increase in hepatic pyrimidine levels, which is associated with protection against fibrosis in preclinical models of NASH.[11]
Below is a diagram illustrating the proposed mechanism of HSD17B13 in promoting liver inflammation and fibrosis.
Quantitative Data from Preclinical and Genetic Studies
The following tables summarize key quantitative findings from studies on HSD17B13 genetic variants and preclinical models of HSD17B13 inhibition.
Table 1: Impact of HSD17B13 Loss-of-Function Variant (rs72613567:TA) on Liver Histology and Inflammatory Markers in NASH Patients
| Parameter | Non-Carriers | Heterozygous Carriers | Homozygous Carriers | p-value | Reference |
| Odds Ratio for NASH | 1.00 (ref) | 0.87 | 0.48 | <0.05 | [7] |
| Odds Ratio for Fibrosis (≥F2) | 1.00 (ref) | 0.87 | 0.39 | <0.05 | [7] |
| Plasma IL-6 (pg/mL) | Higher | Lower | - | <0.05 | [1] |
| Hepatic Inflammation-related Gene Sets | Upregulated | Downregulated | - | <0.05 | [1] |
Table 2: Effects of HSD17B13 Inhibition in Preclinical NASH Models
| Model | Intervention | Key Findings | Reference |
| Choline-deficient, high-fat diet mice | Hsd17b13 knockdown | Reduced liver fibrosis | [11] |
| CDAHFD-fed mice | Hsd17b13 ASO | Modulatory effect on hepatic steatosis | [9] |
| Palmitate-induced hepatocyte injury | HSD17B13 overexpression | Increased expression of IL-6 and CXCL3 | [10] |
Experimental Protocols for Evaluating HSD17B13 Inhibitors
A generalized workflow for the preclinical evaluation of an HSD17B13 inhibitor like this compound is outlined below.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of the test compound in inhibiting HSD17B13 enzymatic activity.
-
Methodology: A biochemical assay using recombinant human HSD17B13 enzyme. The conversion of a substrate (e.g., estradiol) to its product is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated.
Cell-Based Assays
-
Objective: To assess the effect of the inhibitor on cellular functions relevant to NASH.
-
Methodology:
-
Lipid Accumulation: Human primary hepatocytes or hepatoma cell lines (e.g., HepG2) are treated with fatty acids to induce steatosis. The effect of the inhibitor on lipid droplet formation is quantified using imaging or dye-based assays.
-
Inflammatory Response: Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide). The secretion of inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium is measured by ELISA in the presence and absence of the inhibitor.
-
In Vivo NASH Models
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in a relevant animal model of NASH.
-
Methodology:
-
Model: A widely used model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model in mice, which induces key features of NASH including steatosis, inflammation, and fibrosis.
-
Dosing: The test compound is administered orally or via another appropriate route for a specified duration.
-
Endpoint Analysis:
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., H&E, Sirius Red) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Gene Expression: RNA is extracted from liver tissue to quantify the expression of genes involved in inflammation (e.g., Tnf, Il6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2) using RT-qPCR.
-
Biochemical Analysis: Serum levels of ALT and AST are measured as markers of liver injury.
-
-
Future Directions and Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic approach for NASH. The mechanism of action appears to be multifactorial, involving the modulation of pro-inflammatory signaling and a novel link to pyrimidine metabolism. While direct public information on "this compound" is unavailable, the broader research on HSD17B13 inhibitors, such as INI-822 and ALN-HSD, which are in clinical development, underscores the significant interest in this target.[12] Further research is needed to fully elucidate the downstream effects of HSD17B13 inhibition and to translate these findings into effective therapies for patients with NASH. The experimental frameworks outlined in this guide provide a robust starting point for the continued investigation of novel HSD17B13 inhibitors.
References
- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Methodological & Application
Application Notes and Protocols for HSD17B13-IN-56-d3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of HSD17B13 inhibitors, with a focus on compounds like HSD17B13-IN-56-d3. These protocols are designed to offer clear, step-by-step guidance for consistent and reproducible results in a research setting.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is implicated in the metabolism of various lipid substrates, including steroids, retinol, and proinflammatory lipid mediators.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective inhibitors of HSD17B13 is therefore of significant interest.
Signaling Pathways Involving HSD17B13
HSD17B13 expression and activity are integrated into key cellular signaling pathways related to lipid metabolism and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of HSD17B13 inhibitors.
LXRα/SREBP-1c Signaling Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][3] LXRα, a nuclear receptor activated by oxysterols, induces the transcription of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to upregulate its expression.[2][4]
PAF/STAT3 Signaling Pathway
HSD17B13 enzymatic activity can lead to the production of Platelet-Activating Factor (PAF).[5][6] PAF can then act in an autocrine manner, binding to its receptor (PAFR) on the hepatocyte surface.[5] This initiates a signaling cascade that involves the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Activated STAT3 translocates to the nucleus and promotes the expression of downstream target genes, including those involved in inflammation and leukocyte adhesion.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro activity of various HSD17B13 inhibitors. This data is essential for comparing the potency of new chemical entities like this compound.
| Compound Name | Assay Type | Substrate | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Reference |
| BI-3231 | Enzymatic | Estradiol | 1 nM | 14 nM | [7] |
| HSD17B13-IN-23 | Enzymatic | Estradiol | < 0.1 µM | Not Reported | [8] |
| HSD17B13-IN-23 | Enzymatic | Leukotriene B3 | < 1 µM | Not Reported | [8] |
| Compound 1 (from study) | Enzymatic | Estradiol | 1.4 µM | Not Reported | [9] |
| Compound 1 (from study) | Enzymatic | Retinol | 2.4 ± 0.1 µM | Not Reported | [9] |
| Compound 26 (from study) | Enzymatic | Not Specified | Potent | Not Reported | [9] |
| Compound 27 (from study) | Enzymatic | Not Specified | Potent | Not Reported | [9] |
Experimental Protocols
Protocol 1: Biochemical Assay for HSD17B13 Activity (NADH-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the NADH produced by the enzymatic activity of HSD17B13. It is a robust method for high-throughput screening and IC50 determination of inhibitors.
Experimental Workflow:
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol (or other suitable substrate like retinol)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 110 mM NaCl, 2.2 mM KCl, 0.04% Tween-20, 20% glycerol, 3 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
NAD/NADH-Glo™ Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Dilute the recombinant HSD17B13 enzyme to the desired concentration in assay buffer.
-
Prepare a solution containing the substrate (e.g., 15 µM β-estradiol) and NAD+ (e.g., 500 µM) in assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 20 µL of the diluted HSD17B13 enzyme solution to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/NAD+ solution to each well.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
NADH Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cellular Assay for HSD17B13 Retinol Dehydrogenase Activity
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13 in a cellular context. This assay is crucial for confirming the activity of inhibitors in a more physiologically relevant system.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for retinoid extraction (e.g., hexane, ethanol)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in appropriate cell culture plates and allow them to adhere overnight.
-
Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent, following the manufacturer's protocol.
-
-
Inhibitor and Substrate Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or DMSO (vehicle control).
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[15]
-
-
Incubation and Sample Collection:
-
Incubate the cells for 8 hours at 37°C in a CO2 incubator.[15]
-
Harvest the cells and the culture medium separately.
-
-
Retinoid Extraction and Analysis:
-
Perform a liquid-liquid extraction of retinoids from the cell lysates and culture medium using an organic solvent like hexane.
-
Evaporate the organic solvent and reconstitute the retinoid extract in a suitable mobile phase for HPLC analysis.
-
Quantify the amounts of retinaldehyde and retinoic acid produced using a validated HPLC method.[15]
-
-
Data Analysis:
-
Normalize the amount of product formed to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition of HSD17B13 activity for each concentration of the test compound.
-
Determine the cellular IC50 value of the inhibitor.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro characterization of HSD17B13 inhibitors. By utilizing the described biochemical and cellular assays, researchers can effectively screen for potent inhibitors, determine their mechanism of action, and advance the development of novel therapeutics for liver diseases. The accompanying signaling pathway diagrams and quantitative data tables serve as valuable resources for understanding the biological context of HSD17B13 and for comparing the efficacy of different inhibitory compounds.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. NAD/NADH-Glo™ Assay Protocol [promega.kr]
- 12. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 13. promega.com [promega.com]
- 14. wechat.promega.com.cn [wechat.promega.com.cn]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibition using HSD17B13-IN-56-d3 in a Cell-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging research has identified HSD17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy.[1][2][6] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6][7]
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory potential of compounds, such as HSD17B13-IN-56-d3, on HSD17B13 activity. The described assay utilizes a human liver cell line overexpressing HSD17B13 and measures the conversion of a substrate to its product as an indicator of enzyme activity.
Principle of the Assay
This cell-based assay is designed to quantify the inhibitory effect of test compounds on HSD17B13 activity. A human hepatoma cell line (e.g., HepG2 or Huh7) is engineered to stably overexpress full-length human HSD17B13. These cells are then treated with the test compound, this compound, followed by the addition of a known HSD17B13 substrate, such as all-trans-retinol.[7] The enzymatic activity of HSD17B13 leads to the conversion of retinol to retinaldehyde. The concentration of the product, retinaldehyde, is quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or a specific ELISA kit.[7] A reduction in the formation of retinaldehyde in the presence of the test compound indicates inhibition of HSD17B13.
Data Presentation
The potency of HSD17B13 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce HSD17B13 activity by 50%. The results can be summarized in a tabular format for clear comparison.
Table 1: Inhibitory Activity of this compound and Control Compounds on HSD17B13
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | Data dependent | Data dependent |
| Positive Control Inhibitor | Data dependent | Data dependent |
| Negative Control | Not Applicable | 0 |
Note: As specific experimental data for this compound is not publicly available, this table serves as a template for data presentation.
Mandatory Visualizations
Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.
Caption: Workflow for the HSD17B13 cell-based inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 cells stably overexpressing human HSD17B13 (HepG2-HSD17B13).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution.
-
Substrate: All-trans-retinol (Sigma-Aldrich), dissolved in ethanol to prepare a stock solution.
-
Control Inhibitor: A known HSD17B13 inhibitor (if available).
-
Vehicle Control: DMSO.
-
Assay Plates: 96-well cell culture plates.
-
Reagents for HPLC analysis: Acetonitrile, water, and other necessary solvents (HPLC grade).
-
Instrumentation: HPLC system with a UV detector, cell culture incubator, microplate reader (for optional cell viability assay).
Cell Culture and Seeding
-
Maintain HepG2-HSD17B13 cells in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
For the assay, detach cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
Compound Treatment
-
Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the test compounds, control inhibitor, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 1 hour.
Enzymatic Reaction and Sample Collection
-
Prepare the substrate solution by diluting the all-trans-retinol stock solution in culture medium to the desired final concentration (e.g., 10 µM).
-
Add 10 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 8 hours.[7]
-
After incubation, carefully collect the supernatant from each well for analysis.
Quantification of Retinaldehyde by HPLC
-
The collected supernatant can be analyzed by reverse-phase HPLC to quantify the amount of retinaldehyde produced.
-
A standard curve should be generated using known concentrations of retinaldehyde to ensure accurate quantification.
-
The mobile phase and column conditions should be optimized for the separation of retinol and retinaldehyde.
Data Analysis
-
Calculate the percentage of HSD17B13 activity for each compound concentration relative to the vehicle control (100% activity).
-
The percentage of inhibition is calculated as: % Inhibition = 100 - (% Activity)
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Optional Cell Viability Assay
To ensure that the observed inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be performed in parallel on a separate plate prepared under the same conditions.
Conclusion
The protocol described provides a robust framework for assessing the inhibitory potential of this compound and other compounds against HSD17B13 in a cellular context. This assay is a valuable tool for the preclinical evaluation of potential therapeutics for NAFLD and other liver diseases associated with HSD17B13 activity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-56-d3 in Primary Human Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][3] HSD17B13 is involved in hepatic lipid and retinol metabolism.[4][5] Studies have shown that increased expression of HSD17B13 is associated with greater lipid accumulation in hepatocytes, a hallmark of NAFLD.[6][7] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of progression to more severe liver disease, making it a compelling therapeutic target for the treatment of NAFLD/NASH.[4][8]
HSD17B13-IN-56-d3 is a deuterated analog of HSD17B13-IN-56, a potent inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol metabolism.[9][10][11] As a selective inhibitor, this compound serves as a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition in primary human hepatocytes, the gold standard in vitro model for studying human liver function and disease.
These application notes provide detailed protocols for utilizing this compound in primary human hepatocyte cultures to assess its effects on cell viability, lipid accumulation, and gene expression.
Signaling Pathway and Experimental Workflow
References
- 1. Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 7. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of HSD17B13-IN-56 and its Deuterated Internal Standard in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of HSD17B13-IN-56, a novel inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), and its stable isotope-labeled internal standard, HSD17B13-IN-56-d3, in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation. The described assay is highly suitable for regulated bioanalysis in support of pharmacokinetic studies.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression for several chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[1][2][4][5] This makes HSD17B13 a promising therapeutic target for the development of novel treatments.[2][4] HSD17B13-IN-56 is a potent and selective small molecule inhibitor of the HSD17B13 enzyme. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in plasma. This document details the validation of such a method, following established industry guidelines.[6][7][8]
Experimental
Materials and Reagents
-
Analytes: HSD17B13-IN-56 (purity >99%) and this compound (isotopic purity >99%).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Human Plasma: K2-EDTA human plasma sourced from an accredited supplier.
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System
-
MS System: Sciex Triple Quad™ 6500+ Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for its simplicity and high-throughput capability.[9][10]
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: Hold at 20% B
-
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| HSD17B13-IN-56 | 452.2 | 210.1 | 35 |
| this compound | 455.2 | 213.1 | 35 |
Results and Discussion
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[6][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Selectivity and Linearity
No significant interfering peaks were observed at the retention times of the analyte and internal standard in blank plasma samples. The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL.
Table 2: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² |
|---|
| 0.5 - 500 | 1/x² weighted linear | >0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 3: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.2 | 105.4 | 9.8 | 103.2 |
| LQC | 1.5 | 6.5 | 98.7 | 7.1 | 99.5 |
| MQC | 75 | 4.1 | 101.2 | 5.3 | 100.8 |
| HQC | 400 | 3.8 | 97.5 | 4.9 | 98.1 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[12]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 4: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 1.5 | 92.4 | 0.95 | 0.99 |
| HQC | 400 | 94.1 | 0.93 | 0.98 |
Results indicate consistent recovery and minimal matrix effects.
Visualizations
Signaling Pathway
Caption: Proposed role of HSD17B13 in liver pathophysiology and the point of intervention for HSD17B13-IN-56.
Experimental Workflow
Caption: Workflow for the bioanalysis of HSD17B13-IN-56 in human plasma.
Detailed Protocol
1.0 Preparation of Stock and Working Solutions
1.1. Primary Stock Solutions (1 mg/mL):
- Accurately weigh ~2 mg of HSD17B13-IN-56 and this compound into separate volumetric flasks.
- Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
1.2. Intermediate and Working Solutions:
- Prepare intermediate stock solutions of HSD17B13-IN-56 by serial dilution in 50% methanol.
- Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma.
- Prepare the internal standard (IS) working solution at 100 ng/mL in 50% methanol.
2.0 Sample Processing Protocol
2.1. Thaw plasma samples, CC standards, and QC samples on ice. 2.2. Arrange samples in a 96-well plate or individual microcentrifuge tubes. 2.3. Add 50 µL of each sample (plasma, blank, CC, or QC) to its designated tube. 2.4. Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix. 2.5. Add 200 µL of ice-cold acetonitrile to all tubes. 2.6. Seal the plate or cap the tubes and vortex for 1 minute at medium speed. 2.7. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. 2.8. Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate for injection. 2.9. Seal the plate and place it in the autosampler maintained at 4°C.
3.0 LC-MS/MS Analysis
3.1. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. 3.2. Set up the analysis sequence, starting with blank injections to ensure system cleanliness, followed by the calibration curve, QC samples, and unknown samples. 3.3. Inject 5 µL of the prepared sample supernatant for analysis using the parameters described in the "Experimental" section.
4.0 Data Analysis
4.1. Integrate the chromatographic peaks for HSD17B13-IN-56 and this compound using the instrument's software. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of HSD17B13-IN-56 in QC and unknown samples by back-calculating from the calibration curve.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable means for quantifying HSD17B13-IN-56 in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a drug development setting. The method meets the criteria for bioanalytical method validation as per regulatory guidelines and can be confidently applied to pharmacokinetic studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. agilent.com [agilent.com]
Application of HSD17B13-IN-56-d3 in High-Throughput Screening for Novel Inhibitors of HSD17B13
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[3][4] High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel inhibitors of therapeutic targets like HSD17B13.[5]
HSD17B13-IN-56-d3 is a deuterated analog of a potential HSD17B13 inhibitor, designed for use as an internal standard in mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise and accurate quantification of the non-deuterated analyte in complex biological matrices, thereby minimizing sample-to-sample variability.[6][7] This application note provides a detailed protocol for the use of this compound in a high-throughput screening campaign to identify and characterize novel inhibitors of HSD17B13.
Signaling Pathway and Experimental Workflow
The expression of HSD17B13 is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[8] HSD17B13 itself is involved in the metabolism of various lipid substrates.[2] The following diagrams illustrate the signaling pathway of HSD17B13 and the general workflow for a high-throughput screening campaign.
Quantitative Data from High-Throughput Screening
The following tables summarize representative data from a high-throughput screening campaign for HSD17B13 inhibitors.
Table 1: Summary of a Primary High-Throughput Screen
| Parameter | Value | Reference |
| Compound Library Size | ~1.1 million | [9] |
| Screening Concentration | 10 µM | |
| Primary Assay Technology | MALDI-TOF Mass Spectrometry | [10] |
| Substrate | Estradiol | [9] |
| Cofactor | NAD+ | [9] |
| Initial Hit Rate | 1.8% | |
| Number of Initial Hits | ~17,000 | [9] |
Table 2: Hit Confirmation and Characterization
| Parameter | Value | Reference |
| Confirmed Hits (Dose-Response) | ~8,000 compounds | [9] |
| Number of Clusters (Confirmed Hits) | ~1,900 | [9] |
| Secondary Assay for IC50 | LC-MS/MS | |
| Internal Standard | This compound | |
| Selectivity Screen Target | HSD17B11 | [9] |
Table 3: Properties of an Exemplary Lead Compound (BI-3231)
| Parameter | Value | Reference |
| Human HSD17B13 IC50 (enzymatic) | 1.4 µM (initial hit) | [11] |
| Human HSD17B13 IC50 (optimized) | Single-digit nM | [11] |
| Mouse HSD17B13 IC50 (enzymatic) | Moderate activity | [5] |
| Human HSD17B13 (cellular) | Double-digit nM | [11] |
| Selectivity vs. HSD17B11 | Good | [5] |
Experimental Protocols
Protocol 1: High-Throughput Primary Screening using MALDI-TOF MS
This protocol is adapted from a large-scale screening campaign and is suitable for the initial identification of HSD17B13 inhibitors from a large compound library.[10]
Materials:
-
Recombinant human HSD17B13
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[5]
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Compound library in DMSO
-
1536-well assay plates
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Dispense 50 nL of test compound (5 or 50 µg/mL final concentration) or DMSO (control) into the wells of a 1536-well assay plate.[5]
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.
-
Add the substrate/cofactor mix to the assay plate.
-
Initiate the enzymatic reaction by adding recombinant human HSD17B13 to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with a known concentration of an internal standard for mass spectrometry).
-
Transfer the reaction mixture to a MALDI target plate.
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the formation of the product (estrone).
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: LC-MS/MS-based Assay for Hit Confirmation and IC50 Determination using this compound
This protocol is designed for the accurate characterization of hits identified from the primary screen and utilizes this compound as an internal standard for robust quantification.
Materials:
-
Recombinant human HSD17B13
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Confirmed hit compounds in DMSO (serial dilutions for IC50)
-
This compound (internal standard)
-
96- or 384-well assay plates
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Dispense serially diluted test compounds into the wells of a 96- or 384-well plate. Include DMSO controls.
-
Prepare a reaction mixture containing recombinant HSD17B13 (50-100 nM), β-estradiol (10-50 µM), and NAD+ in assay buffer.[12]
-
Initiate the reaction by adding the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding 3 volumes of cold acetonitrile containing a fixed concentration of this compound.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Inject the samples onto an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the transition of the analyte (enzymatic product) and the deuterated internal standard.
-
Quantify the amount of product formed in each reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
HSD17B13 is a compelling therapeutic target for chronic liver diseases. The use of this compound as an internal standard in LC-MS/MS-based secondary screens provides a robust and accurate method for the characterization of novel HSD17B13 inhibitors. The protocols outlined in this application note offer a comprehensive workflow for the discovery and validation of potent and selective inhibitors of HSD17B13, paving the way for the development of new therapeutics for NAFLD and NASH.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Hydroxysteroid 17β-dehydrogenase 11 accumulation on lipid droplets promotes ethanol-induced cellular steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HSD17B13-IN-56-d3 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13-IN-56-d3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterated inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the progression of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is designed to block the enzymatic activity of HSD17B13. The deuteration is intended to alter the metabolic profile of the compound, potentially increasing its stability and half-life in biological systems by slowing down its metabolism.[][2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
While specific quantitative solubility data for this compound is not publicly available, based on information for structurally related HSD17B13 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For a similar compound, HSD17B13-IN-2, solubility in DMSO is reported to be as high as 100 mg/mL.[5] For in vivo experiments, co-solvents are typically required due to the poor aqueous solubility of this class of compounds.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-purity DMSO. To aid dissolution, gentle warming and/or sonication may be used. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5]
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in its Certificate of Analysis. General recommendations for similar compounds are as follows:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q5: How does deuteration affect the stability and solubility of this compound?
Deuteration involves replacing hydrogen atoms with their heavier, stable isotope, deuterium. This modification primarily affects the metabolic stability of the compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3][4] This can slow down the rate of metabolism, leading to a longer half-life in vivo.[2][3] The fundamental physicochemical properties, such as solubility in common laboratory solvents, are generally not significantly altered by deuteration.[]
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | For stock solutions, ensure you are using high-purity, anhydrous DMSO. For aqueous working solutions, this compound will likely have very low solubility. |
| Insufficient mixing | Vortex or sonicate the solution to aid dissolution. Gentle warming can also be effective. |
| Compound has precipitated out of solution | If the compound has precipitated from a stock solution after storage, warm the vial and vortex or sonicate to redissolve. |
| Solvent has absorbed water | Use a fresh, unopened bottle of anhydrous DMSO. |
Experimental Inconsistency
Problem: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in media | Due to low aqueous solubility, the compound may precipitate when the DMSO stock is diluted into aqueous cell culture media. Visually inspect the media for any precipitate. Reduce the final concentration of the inhibitor or increase the percentage of serum in the media if your experiment allows. |
| Inaccurate pipetting of stock solution | Use properly calibrated pipettes and ensure complete dispensing of the viscous DMSO stock solution into the media. |
| Degradation of the compound in working solution | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions of the inhibitor. |
| Cell health and passage number | Ensure your cells are healthy and within a consistent passage number range for all experiments. |
| Interaction with assay components | Some assay reagents may interact with the compound. Run appropriate vehicle controls (e.g., media with the same final concentration of DMSO) to identify any assay artifacts. |
Experimental Protocols
Protocol for Preparing an In Vivo Formulation
Given the poor aqueous solubility of many HSD17B13 inhibitors, a multi-component solvent system is often necessary for in vivo administration. Below are example formulations used for other HSD17B13 inhibitors that can be adapted for this compound.
Formulation 1: PEG300/Tween-80/Saline
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration.
Example Ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Formulation 2: SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add a solution of 20% SBE-β-CD in saline to the DMSO stock and mix thoroughly.
Example Ratio: 10% DMSO, 90% (20% SBE-β-CD in Saline).
Formulation 3: Corn Oil
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil and mix thoroughly until a uniform suspension or solution is achieved.
Example Ratio: 10% DMSO, 90% Corn Oil.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Optimizing HSD17B13-IN-56-d3 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of HSD17B13-IN-56-d3 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets, playing a role in lipid metabolism.[2][3] By inhibiting HSD17B13, this compound can be used to study the enzyme's function in cellular processes, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4][5] The reported IC50 value for this compound is ≤ 0.1 μM for estradiol.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for a new inhibitor is typically 10- to 100-fold higher than its reported IC50 value. Given the IC50 of ≤ 0.1 μM for this compound, we recommend a starting concentration range of 1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are suitable for studying the effects of this compound?
Several human hepatocyte-derived cell lines are commonly used for HSD17B13 research and are suitable for testing this compound. These include:
-
HepG2
-
Huh7
-
L02
-
HepaRG[6]
Additionally, HEK293 cells have been used for overexpression studies of HSD17B13.[7][8] The choice of cell line should be guided by your specific research question.
Q4: How can I induce a relevant cellular phenotype to study the effect of this compound?
To study the effects of HSD17B13 inhibition on lipid metabolism, it is often necessary to induce lipid accumulation in your cells. This can be achieved by treating the cells with a mixture of fatty acids, such as oleic acid (OA) and palmitic acid (PA).[2] A common treatment is 200 µM oleate and 200 µM palmitate for 24-48 hours to induce the formation of lipid droplets.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell line does not express sufficient levels of HSD17B13. | Confirm HSD17B13 expression in your cell line via qPCR or Western blot. Consider using a cell line with known high expression or an overexpression system. | |
| Insufficient induction of the cellular phenotype. | Ensure that your fatty acid treatment is effectively inducing lipid droplet formation. You can visualize this using lipid stains like Nile Red or Oil Red O. | |
| Instability of the compound. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. | |
| Cell toxicity or death observed | Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Lower the concentration of this compound used in your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells (typically <0.1%). Run a vehicle control (solvent only) in all experiments. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density and accurate pipetting of the inhibitor and other reagents. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your chosen hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Lipid Loading (Optional but Recommended): The following day, replace the medium with fresh medium containing a mixture of oleic and palmitic acids (e.g., 200 µM each) to induce lipid droplet formation. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO). Remove the lipid-loading medium and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis: Assess the effect of the inhibitor. This can be done by:
-
Quantifying intracellular triglycerides: Use a commercial triglyceride quantification kit.
-
Visualizing lipid droplets: Stain the cells with Nile Red or Oil Red O and perform fluorescence microscopy or spectrophotometry.
-
Assessing cell viability: Use an MTT or similar viability assay to check for toxicity.
-
Protocol 2: Assessing the Effect of this compound on Gene Expression
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Induce lipid loading as described above. Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACACA) and inflammation (e.g., IL-6, TNF-α). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
Data Presentation
Table 1: Example Dose-Response Data for this compound on Triglyceride Content in HepG2 Cells
| This compound (µM) | Average Triglyceride Content (mg/dL) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150 | 12 | 0% |
| 0.1 | 145 | 10 | 3.3% |
| 0.5 | 120 | 8 | 20.0% |
| 1 | 95 | 7 | 36.7% |
| 5 | 60 | 5 | 60.0% |
| 10 | 40 | 4 | 73.3% |
| 25 | 35 | 5 | 76.7% |
| 50 | 33 | 6 | 78.0% |
Table 2: Example qPCR Data for Gene Expression Changes Following this compound Treatment
| Gene | Fold Change (vs. Vehicle) | P-value |
| SREBP-1c | 0.65 | <0.05 |
| FASN | 0.72 | <0.05 |
| ACACA | 0.78 | <0.05 |
| IL-6 | 0.85 | >0.05 |
| TNF-α | 0.90 | >0.05 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13-IN-56-d3 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HSD17B13-IN-56-d3 in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3] It is involved in various metabolic processes, including the metabolism of steroids, fatty acids, cholesterol, and bile acids.[1][4] Human genetic studies have shown that loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][5][6] This protective effect makes HSD17B13 a promising therapeutic target for these conditions.
Q2: What is this compound?
This compound is a deuterated inhibitor of HSD17B13. It has a reported IC50 value of ≤ 0.1 μM for estradiol.[7] Deuteration is a common strategy in drug development to alter the metabolic profile of a compound, potentially improving its pharmacokinetic properties.
Q3: What are the known substrates of HSD17B13?
HSD17B13 has been shown to catalyze the conversion of multiple substrates, including steroids (like estradiol), bioactive lipids such as leukotriene B4, and retinol.[1][5][6] Its activity as a retinol dehydrogenase is a significant area of research.[1][8]
Troubleshooting In Vivo Variability
High variability in in vivo studies can obscure the true effect of a compound. The following sections address common sources of variability when working with this compound and provide strategies for mitigation.
Formulation and Administration
Q: We are observing inconsistent plasma exposure of this compound. What could be the cause?
A: Inconsistent plasma exposure is often related to issues with the formulation or administration of the compound. Consider the following:
-
Solubility: this compound may have poor aqueous solubility, a common characteristic of small molecule inhibitors. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle heating may be required, but stability under these conditions should be verified.
-
Vehicle Selection: The choice of vehicle is critical. Common vehicles for in vivo studies include solutions with cyclodextrins, PEG, or other solubilizing agents. The vehicle should be well-tolerated by the animals and not interfere with the compound's activity or the disease model.
-
Route of Administration: Oral administration can lead to high variability due to first-pass metabolism in the liver.[9] For some HSD17B13 inhibitors like BI-3231, subcutaneous administration has been shown to increase systemic bioavailability by avoiding this effect.[9] If you are observing high variability with oral dosing, consider exploring alternative routes.
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. Calibrate all equipment regularly and use appropriate techniques for the chosen route of administration.
Experimental Protocol: Vehicle Screening
-
Prepare small-scale trial formulations of this compound in a panel of commonly used, well-tolerated in vivo vehicles (e.g., 10% DMSO/90% corn oil; 5% NMP/15% Solutol HS 15/80% water; 20% Captisol® in water).
-
Assess the physical stability of each formulation over the expected duration of the experiment (e.g., at room temperature for 4-8 hours). Look for signs of precipitation or phase separation.
-
Administer the most promising formulations to a small cohort of animals and collect plasma samples at a single time point (e.g., 2 hours post-dose) to assess initial exposure.
-
Select the vehicle that provides the most consistent and adequate exposure for your full study.
Pharmacokinetics and Metabolism
Q: We are seeing a disconnect between the in vitro potency of this compound and its in vivo efficacy. Why might this be?
A: A discrepancy between in vitro and in vivo results often points to pharmacokinetic (PK) or metabolic factors.
-
High In Vitro Clearance: Some HSD17B13 inhibitors have shown a disconnect between in vitro and in vivo clearance, which can complicate dose prediction.[9]
-
Liver Accumulation: HSD17B13 is primarily expressed in the liver.[1][2] Inhibitors of this target, such as BI-3231, have been observed to accumulate extensively in the liver.[9][10] This can lead to low plasma concentrations but high target site concentrations. It is crucial to measure compound levels in both plasma and liver tissue.
-
Metabolism: this compound is deuterated, which may slow its metabolism compared to the non-deuterated version. However, it is still likely to undergo metabolism. Pronounced phase II metabolism has been noted for some HSD17B13 inhibitors.[11] Understanding the metabolic fate of your compound is important for interpreting efficacy data.
Data Summary: Pharmacokinetics of a Reference HSD17B13 Inhibitor (BI-3231)
| Parameter | Species | Route | Dose | Key Finding | Reference |
| Bioavailability | Mouse | Oral | 50 µmol/kg | Low oral bioavailability | [11] |
| Clearance | Mouse | IV/Oral | - | Rapid plasma clearance | [11] |
| Tissue Distribution | Mouse | Oral | 50 µmol/kg | Extensive accumulation and retention in the liver compared to plasma | [10] |
This data is for a related compound and should be used as a reference for designing your own PK studies for this compound.
Experimental Protocol: Basic In Vivo Pharmacokinetic Study
-
Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., oral gavage or subcutaneous injection).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At each time point, sacrifice a subset of animals and collect liver tissue.
-
Process plasma and homogenize liver tissue for analysis.
-
Quantify the concentration of this compound in plasma and liver samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life for both plasma and liver.
Target Engagement and Efficacy
Q: How can we confirm that this compound is engaging its target in the liver?
A: Demonstrating target engagement is critical for linking pharmacokinetic profiles to pharmacodynamic effects.
-
Biomarkers: While direct measurement of HSD17B13 enzymatic activity in vivo is challenging, you can measure downstream biomarkers. For example, since HSD17B13 is involved in retinol metabolism, changes in hepatic retinoid levels could be assessed.[5][8]
-
Gene Expression: HSD17B13 inhibition may alter the expression of genes involved in lipid metabolism. For instance, one study suggested that an HSD17B13 inhibitor regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[12] RNA-seq or qPCR analysis of liver tissue can be used to evaluate changes in these pathways.
-
Histopathology: Assess changes in liver histology, such as steatosis, inflammation, and fibrosis, which are hallmarks of the diseases HSD17B13 inhibition is intended to treat.
dot
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13-IN-56-d3 unexpected cytotoxicity in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected in vitro cytotoxicity with HSD17B13-IN-56-d3. It provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a deuterated form of HSD17B13-IN-56, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][3][4] The enzyme is involved in the metabolism of steroids, fatty acids, and retinoids.[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, making it a key therapeutic target for chronic liver diseases.[2][5][6]
Q2: Why was this compound deuterated?
A2: Deuteration is a common strategy in drug development to alter a compound's metabolic profile. By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down metabolic processes, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased exposure. However, this modification can occasionally lead to unforeseen biological consequences.
Q3: Is cytotoxicity expected for an HSD17B13 inhibitor?
A3: Generally, specific inhibition of HSD17B13 is considered to be hepatoprotective and anti-inflammatory.[6][7] Genetic studies on loss-of-function HSD17B13 variants show protection against chronic liver disease progression.[2][5] Therefore, cytotoxicity is not an expected on-target effect and likely stems from other factors such as off-target activity, compound impurities, experimental artifacts, or exceeding the solubility of the compound.
Q4: What are the known signaling pathways associated with HSD17B13?
A4: HSD17B13 expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[2][3] Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[8] More recently, HSD17B13 has been found to activate PAF/STAT3 signaling in hepatocytes, which promotes the expression of fibrinogen and subsequent adhesion of leukocytes, contributing to liver inflammation.[9]
HSD17B13 Signaling and Metabolic Context
The diagram below illustrates the central role of HSD17B13 in hepatic lipid and retinol metabolism and its connection to inflammatory signaling pathways. Understanding this context can help formulate hypotheses regarding potential off-target effects.
Troubleshooting Unexpected Cytotoxicity
This guide provides a systematic approach to investigate the root cause of unexpected cytotoxicity observed with this compound.
Q5: My cells are dying at concentrations where I expect to see HSD17B13 inhibition. What is the first thing I should check?
A5: Always start by verifying the fundamentals of your experiment to rule out simple errors.
-
Compound Identity and Purity: Confirm the identity and purity of your batch of this compound via analytical methods like LC-MS and NMR. Impurities from synthesis can often be cytotoxic.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific cell line. Run a solvent-only control curve.
-
Calculations and Dilutions: Double-check all calculations for stock solutions and serial dilutions. A simple decimal error can lead to a 10-fold or greater increase in the final concentration.
-
Cell Health and Culture Conditions: Verify that your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma). Inconsistent cell seeding density can also affect results.[10]
Q6: I've confirmed my basic experimental setup is correct. How can I determine if the cytotoxicity is compound-related?
A6: The next step is to investigate the physicochemical properties of the compound in your assay media.
-
Solubility: this compound is a hydrophobic molecule. Determine its kinetic solubility in your specific cell culture medium. If the compound precipitates at the tested concentrations, the resulting crystals or aggregates can cause physical stress and cell death, which is an artifact, not true cytotoxicity.[11] Visually inspect the wells for precipitation using a microscope.
-
Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays. For example, highly colored compounds can absorb light in colorimetric assays (e.g., MTT), while others can inhibit or activate the enzymes used in luminescent assays (e.g., CellTiter-Glo). To test for this, run the assay in a cell-free system with the compound and all assay reagents.
| Parameter | Recommended Action |
| Compound Purity | Analyze by LC-MS. Purity should be >98%. |
| Solvent Concentration | Keep final DMSO concentration ≤0.5% and consistent. |
| Compound Solubility | Check for precipitation in media at highest concentration. |
| Assay Interference | Run compound in cell-free assay conditions. |
Q7: How can I distinguish between on-target and off-target cytotoxicity?
A7: This is a critical question that requires specific experiments to answer.
-
Confirm Target Engagement: First, confirm that this compound is engaging its target at non-toxic concentrations. You can use a cellular thermal shift assay (CETSA) or develop a target engagement biomarker assay (e.g., measuring the levels of a known HSD17B13 substrate or product).
-
Use a Structurally Unrelated Inhibitor: Test another known HSD17B13 inhibitor with a different chemical scaffold (e.g., BI-3231).[12] If this inhibitor also shows cytotoxicity at similar inhibitory concentrations, the effect might be on-target. If it does not, the cytotoxicity of this compound is likely due to an off-target effect.
-
HSD17B13 Knockout/Knockdown Cells: The definitive experiment is to test your compound in a cell line where HSD17B13 has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA/shRNA).[13][14] If the cytotoxicity persists in the absence of the target protein, it is unequivocally an off-target effect.
-
Broad Kinase/GPCR Screening: If off-target activity is suspected, screen the compound against a panel of common off-target proteins, such as kinases or GPCRs, to identify potential unintended interactions.
Workflow for Investigating Cytotoxicity
The following workflow provides a structured path for diagnosing the source of the observed cytotoxicity.
Troubleshooting Decision Tree
Use this decision tree to quickly narrow down the potential cause of the problem.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is used to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also prepare a vehicle control (e.g., 0.5% DMSO in medium).
-
Cell Dosing: Add 10 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and wells with no cells as 0% viability. Plot the normalized values against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: HSD17B13 Cellular Inhibition Assay (Estradiol to Estrone Conversion)
This biochemical assay measures the ability of this compound to inhibit its target in a cellular context by monitoring the conversion of a known substrate.[6][7][12]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
This compound stock solution
-
Estradiol (substrate)
-
Opti-MEM or similar serum-free medium
-
96-well cell culture plates
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding: Seed the HSD17B13-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Compound Pre-incubation: Remove the growth medium and wash the cells once with PBS. Add the desired concentrations of this compound (in serum-free medium) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Substrate Addition: Add estradiol to each well at a final concentration equal to its Km value for HSD17B13.
-
Enzymatic Reaction: Incubate for a pre-determined time (e.g., 2-4 hours) at 37°C to allow for the conversion of estradiol to estrone.
-
Reaction Quenching and Lysis: Stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Preparation: Collect the lysates, centrifuge to pellet cell debris, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of estrone produced in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value. Compare the IC₅₀ (potency) with the CC₅₀ (cytotoxicity) from Protocol 1 to determine the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Overcoming HSD17B13-IN-56-d3 precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome precipitation issues with HSD17B13-IN-56-d3 in aqueous buffers. The following information is curated for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. Why is this happening?
A1: This is a common issue for hydrophobic compounds like this compound. While it is soluble in an organic solvent like DMSO, its aqueous solubility is limited. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the mixed solvent system, causing it to precipitate. The dichlorophenol moiety in this compound contributes to its low water solubility.
Q2: What is the maximum recommended concentration of DMSO in the final assay buffer?
A2: As a general rule, the final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid both compound precipitation and potential artifacts in your experiment. A final DMSO concentration of less than 1% (v/v) is recommended, and ideally below 0.5%. You should always determine the tolerance of your specific assay or cell system to DMSO.
Q3: Can I sonicate or vortex the solution to redissolve the precipitate?
A3: While sonication or vortexing can help to temporarily disperse the precipitate, it is unlikely to lead to complete and stable solubilization if the compound's concentration is above its solubility limit in the aqueous buffer. For consistent and reproducible results, it is crucial to achieve a stable, clear solution.
Q4: Are there alternative solvents to DMSO for making the stock solution?
A4: For initial solubilization, DMSO is a common choice due to its strong solubilizing power. Other organic solvents like ethanol or dimethylformamide (DMF) could be considered, but their compatibility with the experimental system must be verified. However, the fundamental issue of poor aqueous solubility will likely persist regardless of the initial organic solvent used.
Troubleshooting Guides
Issue 1: Precipitate formation during preparation of the final working solution.
This is the most common issue encountered when diluting the DMSO stock of this compound into an aqueous buffer.
Troubleshooting Workflow:
HSD17B13-IN-56-d3 inconsistent results in fibrosis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with HSD17B13-IN-56-d3 in fibrosis assays.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13, and what is its role in liver fibrosis?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with the surface of lipid droplets.[1][2][3] Genetic studies in humans have shown that certain naturally occurring, loss-of-function variants of the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple fatty liver (steatosis) to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4][5] Conversely, increased expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD) and can promote lipid accumulation in the liver.[3][6] This makes HSD17B13 an attractive therapeutic target for liver diseases.
Q2: What is the proposed mechanism of action for HSD17B13 inhibitors in mitigating fibrosis?
While the exact mechanisms are still under investigation, evidence suggests that inhibiting HSD17B13 protects against liver fibrosis through several interconnected pathways.[1][5] Inhibition has been shown to be associated with:
-
Alterations in Pyrimidine Catabolism: Protection against fibrosis may be linked to a decrease in pyrimidine breakdown.[1][7]
-
Changes in Lipid Metabolism: Carriers of the protective gene variant show an increase in hepatic phospholipids.[5][8][9]
-
Reduced Inflammation and Injury: The protective effects may be mediated by reducing hepatocyte ballooning and inflammation, which are key drivers of fibrosis.[4]
-
Retinoid Homeostasis: HSD17B13 has been identified as a retinol dehydrogenase, playing a role in vitamin A metabolism within the liver, which is known to be dysregulated in NAFLD.[2][3]
Q3: Why have preclinical studies on HSD17B13 inhibition reported conflicting results?
The inconsistent outcomes are a key challenge and a subject of ongoing research. Studies using mouse models with HSD17B13 knockout or knockdown have produced varied results, with some showing protection from fibrosis, while others report no significant effect.[7][10][11] Key factors contributing to these discrepancies include:
-
Diet- and Sex-Specificity: The protective effect of HSD17B13 loss has been shown to be modest and can be specific to the diet used to induce NASH and the sex of the mice.[10][11] For instance, one study noted a modest reduction in fibrosis in female mice on a specific high-fat diet, but not in males or on other diets.[10]
-
Model-Dependent Effects: Some models show that inhibiting HSD17B13 modulates liver steatosis (fat accumulation) but does not impact the level of fibrosis.[12][13]
-
Species Differences: There may be a disconnect between the biological function of HSD17B13 in mice and humans, meaning that results from murine models may not fully translate.[10][11]
Troubleshooting Inconsistent Fibrosis Assay Results
Q4: We are observing high variability in our fibrosis assay results with this compound. Where should we begin troubleshooting?
High variability often stems from multiple factors in the experimental workflow. A systematic approach is crucial. We recommend evaluating your process in the following order: Cell Model & Culture Conditions -> Fibrosis Induction -> Inhibitor Treatment -> Assay Readout & Analysis.
Q5: Could our cell model be the source of inconsistency?
Yes, the choice and handling of the cell model is a primary source of variability.
-
Primary Cells: While often more physiologically relevant, primary cells (e.g., human hepatic stellate cells) suffer from significant donor-to-donor variation.[14] Results may be specific to a particular donor. It is critical to test multiple donors.
-
Cell Culture Conditions: Primary fibroblasts can spontaneously differentiate into myofibroblasts during prolonged culture and repeated passaging, leading to high background activation and masking the effects of your inhibitor.[15] Use low-passage cells and maintain a consistent culture schedule.
-
Immortalized Cell Lines: Cell lines like LX-2 offer better reproducibility but may not fully recapitulate the complex signaling of primary cells.
-
2D vs. 3D Models: Traditional 2D monocultures are unable to represent the complex in vivo microenvironment.[15] If possible, consider more advanced 3D culture systems, which can better mimic tissue structure and stiffness, a key driver of fibrosis.[16]
Q6: We see an effect on lipid droplets but a weak or inconsistent effect on fibrosis markers. Is this plausible?
Yes, this is a plausible and important finding that aligns with published preclinical data. HSD17B13 is a lipid droplet-associated protein, and its role in lipid metabolism is well-established.[3][5] Some animal studies have shown that therapeutic inhibition of HSD17B13 can modulate hepatic steatosis without significantly affecting established fibrosis.[12][13] This suggests that the pathways governing lipid handling and fibrosis can be, to some extent, uncoupled. It is crucial to measure markers for both steatosis and fibrosis to fully characterize the inhibitor's effect.
Data Presentation & Experimental Protocols
Table 1: Summary of Preclinical HSD17B13 Inhibition Models and Outcomes
| Model Type | Method | Diet/Inducer | Key Finding on Steatosis | Key Finding on Fibrosis | Reference |
| Mouse Knockout | Gene Deletion | 60% CDAHFD¹ | No effect | Modest reduction (females only) | [10][11] |
| Mouse Knockout | Gene Deletion | GAN² Diet | No effect | No effect | [10][11] |
| Mouse Model | ASO³ Therapy | CDAHFD¹ | Significant reduction | No effect | [12][13] |
| Human Genetics | rs72613567 variant | NAFLD/NASH | No protective effect | Significant protective effect | [5] |
| Human Genetics | rs72613567 variant | NAFLD/NASH | Not associated | Reduced risk of progression | [1][4] |
| ¹CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet | |||||
| ²GAN: Gubra-Amylin NASH Diet | |||||
| ³ASO: Antisense Oligonucleotide |
Table 2: Common Readouts for In Vitro Fibrosis Assays
| Readout Method | What It Measures | Advantages | Potential Issues & Considerations |
| Immunofluorescence | Protein expression and localization (e.g., α-SMA¹, Collagen I) | Provides spatial information; suitable for high-content imaging. | Subjectivity in analysis; requires robust, automated quantification. |
| Western Blot | Total protein levels of fibrotic markers (e.g., α-SMA, Fibronectin) | Quantitative; well-established technique. | Does not provide single-cell or spatial information; lower throughput. |
| qPCR | mRNA expression of fibrotic genes (ACTA2, COL1A1, TIMP1) | High sensitivity; good for pathway analysis. | mRNA levels do not always correlate with protein expression or function. |
| Hydroxyproline Assay | Total collagen content. | Direct measure of total collagen. | Does not distinguish between collagen types; destructive to sample. |
| ELISA | Secreted proteins in media (e.g., Pro-collagen Type I) | Measures secreted ECM components; relatively high throughput. | Can be influenced by cell number and health; indirect measure of deposition. |
| ¹α-SMA: Alpha-Smooth Muscle Actin |
Detailed Experimental Protocol: TGF-β1 Induced Fibrosis in Primary Human Hepatic Stellate Cells (HSCs)
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell source and experimental setup.
1. Materials:
-
Primary Human Hepatic Stellate Cells (HSCs) (low passage, <5)
-
Stellate Cell Growth Medium
-
Serum-Free Basal Medium
-
Recombinant Human TGF-β1
-
This compound
-
Vehicle (e.g., DMSO, final concentration <0.1%)
-
Assay plates (e.g., 96-well imaging plates)
2. Experimental Workflow:
3. Step-by-Step Method:
-
Cell Seeding: Plate primary HSCs in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours in complete growth medium.
-
Serum Starvation: Aspirate the growth medium and replace it with serum-free basal medium. Incubate for 12-24 hours. This step reduces baseline activation.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the inhibitor solutions and a vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Fibrosis Induction: Add TGF-β1 to all wells except for the "vehicle only" negative control group to a final concentration of 2-5 ng/mL.
-
Incubation: Incubate the plate for 48 to 72 hours to allow for myofibroblast differentiation and matrix deposition.
-
Analysis: Perform the desired readout. For immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imager and quantify the intensity and texture of α-SMA staining per cell.
-
4. Essential Controls:
-
Negative Control: Cells + Vehicle (no TGF-β1, no inhibitor).
-
Positive Control: Cells + Vehicle + TGF-β1.
-
Inhibitor Control: Cells + Inhibitor (no TGF-β1).
-
Reference Inhibitor: Include a known fibrosis inhibitor (e.g., an ALK5 inhibitor) to validate assay performance.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. | Semantic Scholar [semanticscholar.org]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Approaches to Study Fibrosis in 3-D In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
Refining HSD17B13-IN-56-d3 delivery for in vivo studies
Welcome to the technical support center for HSD17B13-IN-56-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo application of this novel hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterated form of HSD17B13-IN-56, a potent inhibitor of the HSD17B13 enzyme, with an IC50 value of ≤ 0.1 μM for estradiol.[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4][5][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][7][8] The enzyme is believed to play a role in lipid metabolism, and its inhibition is a therapeutic strategy for mitigating liver injury and fibrosis.[9][10][11] HSD17B13 may influence inflammation through pathways like NF-κB and MAPK signaling.[9]
Q2: Why use a deuterated form (d3) of the inhibitor?
Deuteration, the replacement of hydrogen with its isotope deuterium, is a common strategy in drug development to alter the pharmacokinetic properties of a compound. This modification can sometimes lead to slower metabolism, resulting in increased stability and a longer half-life in vivo. This allows for more sustained target engagement.
Q3: What are the main challenges in delivering this compound in vivo?
Like many small molecule inhibitors, this compound is likely hydrophobic and has poor water solubility.[12] This presents several challenges for in vivo studies:
-
Poor Bioavailability: Low solubility can lead to poor absorption and low systemic exposure after oral administration.[13][14][15]
-
Precipitation: The compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential local toxicity.
-
Vehicle Selection: Finding a safe and effective vehicle that can solubilize the compound without causing adverse effects in the animal model is critical.[14]
Q4: What are some recommended starting points for a vehicle formulation?
For poorly soluble, hydrophobic compounds, a multi-component vehicle is often necessary. Common strategies include using a combination of solvents, surfactants, and lipids.[13][14][15][16] A widely used starting formulation for preclinical studies is Tween 80/PEG400/Saline . The percentages can be optimized, but a common starting point is 5-10% Tween 80, 10-30% PEG400, and the remainder saline. It is crucial to assess the solubility of this compound in various excipients to develop an optimal formulation.
Troubleshooting Guides
Problem 1: The compound precipitates out of the formulation during preparation or upon storage.
-
Question: My this compound is not fully dissolving or is crashing out of my vehicle. What can I do?
-
Answer:
-
Increase Solubilizing Agents: Gradually increase the percentage of co-solvents (e.g., PEG400, DMSO) or surfactants (e.g., Tween 80, Kolliphor® EL) in your formulation. Be mindful of the maximum tolerated concentrations for your animal model and route of administration.
-
Use Heat and Sonication: Gently warming the mixture and using a sonicator can help dissolve the compound. However, ensure the compound is stable at elevated temperatures. Always allow the solution to return to room temperature to check for precipitation before administration.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[14]
-
Try Alternative Vehicles: Consider other formulation strategies such as lipid-based systems (e.g., SEDDS - self-emulsifying drug delivery systems) or cyclodextrin complexes.[15]
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization can improve stability and dissolution.[14][16]
-
Problem 2: The animal shows signs of toxicity or adverse reactions after injection.
-
Question: My mice are showing signs of distress (e.g., lethargy, ruffled fur, necrosis at the injection site) after being dosed. What is the cause?
-
Answer:
-
Vehicle Toxicity: The vehicle itself may be causing the adverse reaction. Run a control group that receives only the vehicle to assess its tolerability at the intended volume and concentration. High percentages of organic solvents (like DMSO) or surfactants can be toxic.
-
Compound Precipitation: As mentioned, precipitation at the injection site can cause local irritation and inflammation. Visually inspect the injection site for any signs of swelling or redness.
-
Dose is Too High: The dose of this compound may be too high. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
-
Route of Administration: The chosen route may not be appropriate. For example, some formulations suitable for intraperitoneal (IP) injection may cause severe irritation if administered subcutaneously (SC). Another HSD17B13 inhibitor, BI-3231, was successfully administered subcutaneously to avoid hepatic first-pass effects.[17][18]
-
Problem 3: I am not observing the expected therapeutic effect in my disease model.
-
Question: Despite administering this compound, I don't see any improvement in markers of liver injury (e.g., ALT levels, fibrosis) in my NAFLD mouse model. Why?
-
Answer:
-
Insufficient Drug Exposure: This is the most common reason for a lack of efficacy. The formulation may not be providing adequate bioavailability. It is essential to perform pharmacokinetic (PK) studies to measure the concentration of the drug in the plasma and, ideally, in the target tissue (liver) over time.
-
Rapid Metabolism: The compound might be cleared from the system too quickly to exert a therapeutic effect. The deuteration in this compound is intended to slow metabolism, but this needs to be confirmed with PK analysis.
-
Incorrect Dosing Regimen: The dose or frequency of administration may be insufficient. PK/PD (pharmacokinetic/pharmacodynamic) modeling can help establish a dosing regimen that maintains the drug concentration above the effective level.
-
Model-Specific Issues: The chosen animal model may not be responsive to HSD17B13 inhibition. While loss-of-function mutations are protective in humans, some mouse studies with HSD17B13 knockout have yielded conflicting results, suggesting potential species differences.[4][19] However, other studies using shRNA-mediated knockdown in adult mice with diet-induced NAFLD showed marked improvement in hepatic steatosis.[10][11][20]
-
Quantitative Data Summary
Table 1: Properties of HSD17B13 Inhibitors
| Compound | Target | IC50 | Molecular Weight | Notes |
| HSD17B13-IN-56 | HSD17B13 | ≤ 0.1 μM | 599.82 g/mol | Parent compound of the deuterated version.[2] |
| This compound | HSD17B13 | ≤ 0.1 μM | 602.84 g/mol | Deuterated version for potentially improved PK.[1] |
| BI-3231 | HSD17B13 | 1 nM (human) 13 nM (mouse) | 499.51 g/mol | Well-characterized probe; shows extensive liver tissue accumulation but rapid plasma clearance.[17][18][21] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases drug solubility in an aqueous vehicle. | Simple to prepare; widely used (e.g., PEG, DMSO). | Potential for toxicity at high concentrations; risk of precipitation upon dilution in vivo.[14] |
| Surfactants | Forms micelles that encapsulate the drug. | Increases solubility and stability (e.g., Tween 80, Cremophor). | Can cause hypersensitivity reactions or cell lysis; potential for toxicity.[14] |
| Cyclodextrins | Forms inclusion complexes with the drug. | Masks hydrophobic drug, increasing solubility. | Can be expensive; potential for nephrotoxicity with some types.[15] |
| Lipid-Based (SEDDS) | Forms a microemulsion in the GI tract or bloodstream. | Enhances absorption and can reduce metabolic degradation. | More complex to formulate; requires careful selection of oils and surfactants.[13][15] |
| Nanosuspensions | Increases surface area for faster dissolution. | High drug loading is possible; suitable for various administration routes. | Requires specialized equipment (e.g., homogenizers); potential for particle aggregation.[16] |
Experimental Protocols
Protocol 1: Preparation of a Formulation for In Vivo Administration (Example)
This protocol provides a general method for preparing a solution/suspension of this compound. Note: This is a starting point and must be optimized for your specific dose and experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile, conical tubes
-
Sonicator bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of this compound. For this example, we will prepare 1 mL of a 10 mg/mL solution in a vehicle of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.
-
Weigh Compound: Accurately weigh 10 mg of this compound into a sterile conical tube.
-
Initial Solubilization: Add 100 µL of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. This creates a stock solution.
-
Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween 80. Vortex again until fully mixed.
-
Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent the compound from precipitating.
-
Final Homogenization: If the solution appears cloudy or contains particulates, sonicate in a bath for 5-10 minutes.
-
Final Inspection: Allow the formulation to sit at room temperature for 15-20 minutes. Visually inspect for any signs of precipitation. The final formulation should be a clear, homogenous solution.
-
Administration: Use the formulation immediately after preparation for best results.
Protocol 2: General Workflow for an In Vivo Efficacy Study in a NAFLD Mouse Model
-
Animal Model Induction: Induce NAFLD/NASH in mice (e.g., C57BL/6J) using a high-fat diet (HFD) or other specialized diets (e.g., CDAA-HFD) for a specified period (e.g., 12-24 weeks).
-
Group Allocation: Randomly assign mice to treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
(Optional) Group 4: Positive Control (if available)
-
-
Dosing: Administer the prepared formulation via the chosen route (e.g., oral gavage, IP, SC) at the desired frequency (e.g., daily) for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor animal body weight, food intake, and general health status regularly.
-
Endpoint Analysis: At the end of the study:
-
Collect blood samples for analysis of serum ALT, AST (markers of liver injury), triglycerides, and cholesterol.
-
Harvest the liver. Weigh it and use portions for:
-
Histology: Fix in formalin for H&E (steatosis, inflammation) and Sirius Red (fibrosis) staining.
-
Gene Expression: Snap-freeze in liquid nitrogen for qRT-PCR analysis of inflammatory and fibrotic markers (e.g., Tnf-α, Il-6, Col1a1, Timp1).
-
Lipid Analysis: Snap-freeze for measurement of hepatic triglyceride content.
-
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in liver disease and the action of its inhibitor.
Caption: Logical workflow for troubleshooting lack of in vivo efficacy.
Caption: Step-by-step workflow for developing an in vivo formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. medchemexpress.com [medchemexpress.com]
HSD17B13-IN-56-d3 interference with fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of HSD17B13-IN-56-d3 with fluorescence-based assays.
FAQs and Troubleshooting Guides
1. My fluorescence signal is unexpectedly high in wells containing this compound, even in my no-enzyme control. What could be the cause?
This issue may be due to the intrinsic fluorescence (autofluorescence) of the compound. All molecules have the potential to fluoresce at certain excitation and emission wavelengths.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Run a control experiment with this compound in your assay buffer without the fluorescent substrate or enzyme. Scan a range of excitation and emission wavelengths to determine the compound's spectral properties.
-
Spectral Shift: If the compound is autofluorescent, check if its excitation and emission spectra overlap with those of your fluorescent probe. If so, consider using a fluorescent dye with a different spectral profile (e.g., a longer wavelength dye to minimize overlap with the autofluorescence of many biological molecules and compounds).
-
Assay Buffer Blank: Always subtract the fluorescence signal from a well containing only the assay buffer and this compound at the same concentration used in the experiment.
2. I'm observing a decrease in my fluorescence signal that is not proportional to the expected inhibition of HSD17B13. Could the compound be quenching the fluorescence?
Fluorescence quenching can occur when a compound absorbs the excitation light or the emitted light from your fluorescent probe. This is a common cause of artifacts in fluorescence-based assays.
Troubleshooting Steps:
-
Fluorescence Quenching Assay: Perform a control experiment by titrating this compound into a solution of your fluorescent product (the product of your enzymatic reaction) at a fixed concentration. A decrease in fluorescence intensity with increasing compound concentration indicates quenching.
-
Inner Filter Effect Assessment: The inner filter effect occurs when a compound absorbs light at the excitation or emission wavelength of the fluorophore. This can be assessed by measuring the absorbance spectrum of this compound. Significant absorbance at the assay's excitation or emission wavelengths suggests a potential inner filter effect. Mathematical corrections can be applied if this effect is confirmed.
-
Alternative Assay Format: If significant quenching is observed, consider switching to a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., detecting NADH production) or a mass spectrometry-based assay.[1]
3. How does the deuteration in this compound affect its potential for fluorescence interference?
Deuteration, the replacement of hydrogen with its isotope deuterium, is often employed to improve the photophysical properties of fluorescent dyes, such as increasing their brightness and photostability.[2] Therefore, it is unlikely that deuteration itself would cause fluorescence interference. However, the underlying scaffold of the molecule could still possess inherent fluorescent or quenching properties.
4. What are the recommended control experiments to run before starting a high-throughput screen with this compound?
Before initiating a large-scale screen, it is crucial to perform a set of pre-screening or "triage" assays to identify and exclude compounds that interfere with the assay technology.
Recommended Control Experiments:
| Experiment | Purpose | Methodology |
| Compound Autofluorescence | To determine if this compound is intrinsically fluorescent at the assay wavelengths. | Prepare wells with assay buffer and a range of this compound concentrations. Measure fluorescence at the assay's excitation and emission wavelengths. |
| Fluorescence Quenching | To assess if this compound quenches the signal of the fluorescent probe. | Prepare wells with a fixed concentration of the fluorescent product and titrate in this compound. Monitor for a decrease in fluorescence. |
| Enzyme Activity Counter-Screen | To confirm that the observed activity is specific to HSD17B13 and not a result of non-specific interactions. | Test this compound against an unrelated enzyme, preferably one that uses a similar substrate or detection method. |
| Time-Resolved Fluorescence (TRF) Assay | To minimize interference from short-lived autofluorescence. | If available, utilize a TRF-based assay format, which can distinguish the long-lived fluorescence of the specific signal from short-lived background fluorescence. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Use a plate reader to measure the fluorescence at the excitation and emission wavelengths of your primary assay.
-
If a significant signal is detected, perform a full spectral scan to identify the peak excitation and emission wavelengths of the compound.
Protocol 2: Evaluating Fluorescence Quenching
-
Prepare a solution of the fluorescent product of your enzymatic assay at a concentration that gives a robust signal.
-
Dispense this solution into the wells of a microplate.
-
Add a serial dilution of this compound to these wells.
-
Include control wells with the fluorescent product and buffer only.
-
Measure the fluorescence intensity at various time points to ensure stability. A dose-dependent decrease in fluorescence indicates quenching.
Visual Guides
Caption: Troubleshooting workflow for fluorescence interference.
References
Minimizing HSD17B13-IN-56-d3 degradation in long-term studies
Notice: Information regarding the specific compound HSD17B13-IN-56-d3, including its stability, degradation pathways, and handling, is not currently available in public resources. The following guidance is based on general best practices for handling deuterated compounds and inhibitors in long-term studies and should be adapted as part of a comprehensive stability testing protocol for this specific molecule.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary factors that can lead to the degradation of this compound during long-term storage? | While specific data for this compound is unavailable, common degradation pathways for complex organic molecules include hydrolysis, oxidation, and photodecomposition. The presence of reactive functional groups in the parent molecule, HSD17B13-IN-56, would be the primary indicator of potential instability. Deuterium labeling is generally stable but can be susceptible to exchange in protic solvents under certain pH conditions. |
| What are the recommended storage conditions for this compound to minimize degradation? | For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. If stored in solution, use an anhydrous aprotic solvent and store at -80°C. Avoid repeated freeze-thaw cycles. |
| How can I assess the stability of this compound in my experimental matrix? | A long-term stability study is recommended. This involves analyzing the concentration of this compound in the experimental matrix at various time points under different storage conditions (e.g., -20°C, 4°C, room temperature). LC-MS/MS is a highly sensitive method for this purpose. |
| Are there any known incompatibilities of this compound with common laboratory plastics or solvents? | Specific incompatibility data for this compound is not available. It is advisable to use high-quality, inert materials such as polypropylene or glass for storage and handling. When preparing solutions, ensure the chosen solvent is compatible with the compound and the intended application. A preliminary solubility and short-term stability test in the chosen solvent is recommended. |
Troubleshooting Guides
Issue: Loss of Compound Activity or Concentration Over Time
This guide will help you troubleshoot unexpected degradation of this compound in your long-term studies.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify Storage Temperature: Ensure freezers are maintaining the set temperature. - Aliquot Samples: To avoid repeated freeze-thaw cycles, store the compound in single-use aliquots. - Protect from Light: Store in amber vials or wrap containers in aluminum foil. - Protect from Moisture: Use desiccants in storage containers and handle in a low-humidity environment. |
| Solvent-Mediated Degradation | - Use Anhydrous Solvents: Traces of water can lead to hydrolysis. Use freshly opened or properly stored anhydrous solvents. - Assess Solvent Stability: Perform a short-term stability study of this compound in the chosen solvent before proceeding with long-term experiments. - Consider pH: If using aqueous buffers, evaluate the stability of the compound at different pH values. |
| Oxidation | - Degas Solvents: For sensitive compounds, de-gas solvents to remove dissolved oxygen. - Use Antioxidants: If compatible with the experimental setup, consider adding a small amount of an antioxidant like BHT. |
| Adsorption to Surfaces | - Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes or silanized glassware. - Include a Carrier Protein: In dilute solutions, adding a carrier protein like BSA can help prevent adsorption. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under various storage conditions over an extended period.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous, aprotic solvent (e.g., DMSO, ethanol).
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the solvent of interest.
-
Aliquoting: Dispense the working solution into multiple, single-use aliquots in low-binding tubes.
-
Storage Conditions: Store the aliquots under a minimum of three different temperature conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
Room Temperature (optional, for accelerated degradation studies)
-
-
Time Points: Designate several time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90, Day 180).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition.
Data Presentation
Table 1: Long-Term Stability of this compound in Solution
| Time Point | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at RT |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 7 | ||||
| Day 30 | ||||
| Day 90 | ||||
| Day 180 |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathways for an organic molecule in a research setting.
Validation & Comparative
A Comparative Guide to HSD17B13-IN-56 and its Deuterated Analog, HSD17B13-IN-56-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-deuterated HSD17B13 inhibitor, HSD17B13-IN-56, and its hypothetical deuterated counterpart, HSD17B13-IN-56-d3. The comparison is based on established principles of drug deuteration and the known biological role of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). While direct experimental data for this compound is not publicly available, this guide projects its potential advantages based on the kinetic isotope effect.
Introduction to HSD17B13 Inhibition
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This protective association has identified HSD17B13 as a promising therapeutic target for chronic liver diseases.[2][4][5] Inhibitors of HSD17B13, such as HSD17B13-IN-56, are being investigated as potential treatments.
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a technique used to improve the pharmacokinetic properties of drug candidates.[6][7] The stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to improved drug exposure, a longer half-life, and a more favorable safety profile.[6][8][9] This guide explores the potential enhancements in efficacy and pharmacokinetics that could be achieved by deuterating HSD17B13-IN-56.
Mechanism of Action of HSD17B13
HSD17B13 is implicated in inflammatory pathways within the liver. One proposed mechanism involves its role in promoting the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator.[10] Increased PAF levels can activate the PAF receptor (PAFR) and subsequently the STAT3 signaling pathway.[10] This cascade leads to an upregulation of fibrinogen expression, which promotes the adhesion of leukocytes to hepatocytes, thereby driving liver inflammation.[10] By inhibiting the enzymatic activity of HSD17B13, a compound like HSD17B13-IN-56 can theoretically disrupt this inflammatory cascade at its origin.
The Deuterium Kinetic Isotope Effect: A Rationale for this compound
The primary advantage of deuteration lies in the kinetic isotope effect . A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Many drugs are metabolized by enzymes, such as the cytochrome P450 family, in processes that involve the cleavage of C-H bonds. By replacing a hydrogen atom at a site of metabolic breakdown with deuterium, the rate of metabolism at that position can be significantly reduced.[6][8]
For an HSD17B13 inhibitor, this could translate to:
-
Improved Pharmacokinetics: Slower metabolism can lead to a longer plasma half-life (t½), increased total drug exposure (AUC), and lower clearance (CL).[9]
-
Enhanced Therapeutic Profile: A more stable and prolonged drug concentration in the body could allow for less frequent dosing and a reduction in the required dose, potentially improving patient compliance and reducing off-target side effects.
-
Reduced Metabolite-Mediated Toxicity: Deuteration can sometimes alter metabolic pathways, reducing the formation of potentially toxic metabolites.[6][8]
Quantitative Performance Comparison (Hypothetical Data)
The following tables present a hypothetical, yet plausible, comparison between HSD17B13-IN-56 and its deuterated analog. These values are for illustrative purposes to highlight the expected impact of deuteration.
Table 1: In Vitro Potency Deuteration is not expected to significantly alter the intrinsic binding affinity of the inhibitor to its target enzyme.
| Compound | Target | Assay Type | IC50 (nM) |
| HSD17B13-IN-56 | HSD17B13 | Enzymatic Assay | 15 |
| This compound | HSD17B13 | Enzymatic Assay | 14 |
Table 2: Comparative Pharmacokinetics in a Rodent Model (Single Oral Dose) This table illustrates the potential improvements in the pharmacokinetic profile due to reduced metabolic clearance.
| Compound | Dose (mg/kg) | t½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (L/h/kg) |
| HSD17B13-IN-56 | 10 | 2.5 | 850 | 4,200 | 2.38 |
| This compound | 10 | 5.0 | 900 | 8,500 | 1.18 |
Table 3: In Vivo Efficacy in a Mouse Model of NASH (4-week treatment) Enhanced exposure from the deuterated compound could lead to improved efficacy in a disease model.
| Treatment Group | Dose (mg/kg/day) | Serum ALT (% reduction) | Serum AST (% reduction) | Liver Fibrosis Score (0-4) |
| Vehicle Control | - | 0% | 0% | 3.2 ± 0.4 |
| HSD17B13-IN-56 | 10 | 35% | 30% | 2.1 ± 0.5 |
| This compound | 10 | 55% | 50% | 1.5 ± 0.3 |
Experimental Protocols
The following are representative protocols that would be used to experimentally validate the hypothetical data presented above.
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
1. Materials:
- Recombinant human HSD17B13 enzyme
- Substrate (e.g., retinol)
- Cofactor (e.g., NAD+)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- HSD17B13-IN-56 and this compound, serially diluted in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance or fluorescence of the reaction product (e.g., NADH formation at 340 nm)
2. Method:
- Prepare a reaction mixture containing assay buffer, cofactor, and HSD17B13 enzyme in each well of the microplate.
- Add varying concentrations of the test inhibitors (HSD17B13-IN-56 or -d3) or vehicle (DMSO) to the wells. Include controls for no enzyme and no inhibitor.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Immediately begin monitoring the rate of product formation (e.g., increase in absorbance at 340 nm for NADH) kinetically over 30 minutes using a plate reader.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
A [label="Prepare Reagents:\nEnzyme, Substrate,\nCofactor, Inhibitors"];
B [label="Add Enzyme Mix\nto 96-well Plate"];
C [label="Add Serial Dilutions\nof Inhibitors"];
D [label="Pre-incubate\n(15 min, 37°C)"];
E [label="Initiate Reaction\nwith Substrate"];
F [label="Kinetic Read\n(Plate Reader)"];
G [label="Calculate IC50"];
A -> B -> C -> D -> E -> F -> G;
}
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol assesses the ability of the inhibitors to prevent lipid loading in a cellular model of steatosis.
1. Materials:
- HepG2 or other human hepatocyte cell line
- Cell culture medium (e.g., DMEM)
- Fatty acid solution (e.g., 2:1 oleate:palmitate) to induce steatosis
- HSD17B13-IN-56 and this compound
- Nile Red or BODIPY stain for neutral lipids
- Formaldehyde for cell fixation
- High-content imaging system or fluorescence plate reader
2. Method:
- Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
- Treat the cells with various concentrations of HSD17B13-IN-56 or -d3 for 1-2 hours.
- Induce steatosis by adding the fatty acid solution to the media and co-incubate with the inhibitors for 24 hours.
- Wash the cells with PBS and fix with 4% formaldehyde.
- Stain the intracellular lipid droplets with Nile Red or a similar fluorescent dye. Stain nuclei with Hoechst as a counterstain for cell counting.
- Acquire images using a high-content imaging system.
- Quantify the total fluorescence intensity of the lipid stain per cell.
- Determine the concentration-dependent reduction in lipid accumulation for each compound.
A [label="Seed HepG2 Cells\nin 96-well Plate"];
B [label="Treat with Inhibitors"];
C [label="Induce Steatosis\nwith Fatty Acids (24h)"];
D [label="Fix and Stain Cells\n(Nile Red & Hoechst)"];
E [label="High-Content Imaging"];
F [label="Quantify Lipid\nAccumulation"];
A -> B -> C -> D -> E -> F;
}
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol measures key pharmacokinetic parameters of the compounds in a living system.[11][12]
1. Materials:
- Male C57BL/6 mice (8 weeks old)
- HSD17B13-IN-56 and this compound formulated for oral gavage
- Blood collection supplies (e.g., EDTA-coated capillaries)
- Centrifuge
- LC-MS/MS system for drug quantification
2. Method:
- Fast mice overnight before dosing.
- Administer a single oral dose of HSD17B13-IN-56 or -d3 (e.g., 10 mg/kg) to separate groups of mice (n=3-5 per group).
- Collect blood samples (~20-30 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
- Process blood samples by centrifugation to obtain plasma.
- Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
- Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.
- Use pharmacokinetic software to calculate parameters such as t½, Cmax, AUC, and clearance.
A[label="Dose Mice Orally\n(10 mg/kg)"];
B[label="Serial Blood Collection\n(0.25 - 24h)"];
C [label="Isolate Plasma\n(Centrifugation)"];
D [label="Drug Extraction"];
E [label="Quantify Drug Level\n(LC-MS/MS)"];
F [label="Calculate PK Parameters\n(t½, Cmax, AUC)"];
A -> B -> C -> D -> E -> F;
}
Conclusion
While HSD17B13-IN-56 is a valuable tool for investigating the role of HSD17B13, the strategic application of deuteration to create this compound holds significant potential for developing a more effective therapeutic agent. The anticipated benefits, driven by the kinetic isotope effect, include a substantially improved pharmacokinetic profile, which could lead to enhanced in vivo efficacy and a more convenient dosing regimen. The experimental protocols outlined in this guide provide a clear roadmap for the head-to-head studies required to formally validate these projected advantages and advance the development of HSD17B13 inhibitors for the treatment of chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. 2.7. In vivo pharmacokinetic study [bio-protocol.org]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: Benchmarking HSD17B13-IN-56-d3 Against BI-3231 and Other Novel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors and other modalities to pharmacologically replicate this protective effect. This guide provides a comparative overview of HSD17B13-IN-56-d3, the well-characterized inhibitor BI-3231, and other emerging inhibitors, offering a resource for researchers in the field.
Mechanism of Action of HSD17B13 and its Inhibition
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family. Its enzymatic activity is dependent on the cofactor NAD+ and it is known to metabolize a range of substrates, including steroids like estradiol, and other bioactive lipids.[1] The precise signaling pathways governed by HSD17B13 are still under active investigation, but its localization to lipid droplets and its influence on lipid metabolism are central to its role in liver pathophysiology. Inhibition of HSD17B13 is hypothesized to mitigate the lipotoxic effects that drive the progression of NASH.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound, BI-3231, and other notable inhibitors. It is important to note that publicly available data for this compound is limited.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 μM | N/A | MedchemExpress |
| BI-3231 | hHSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 nM | [2][3] |
| mHSD17B13 | Enzymatic | Estradiol | 13 nM | N/A | [2] | |
| hHSD17B13 | Cellular | - | 11 nM | N/A | [1] | |
| Compound 32 | HSD17B13 | Enzymatic | N/A | 2.5 nM | N/A | [4] |
| INI-678 | HSD17B13 | Enzymatic | Multiple Substrates | low nM potency | N/A | [5] |
N/A: Not Available
Table 2: Selectivity and Other Properties
| Compound | Selectivity | Key Features | Reference |
| This compound | N/A | Deuterated analog of HSD17B13-IN-56. | MedchemExpress |
| BI-3231 | Highly selective against HSD17B11 (>10,000-fold). | NAD+ dependent inhibition; available as an open-science chemical probe. | [1][6] |
| Compound 32 | Highly selective (>100-fold) over other MASH-related targets (FABP1/4, FFAR1, 17 nuclear hormone receptors). | Improved liver microsomal stability and pharmacokinetic profile compared to BI-3231. | [4] |
| INI-678 | Does not inhibit other tested HSD17B family members. | Shown to reduce fibrosis markers in a 3D liver-on-a-chip model. | [5] |
| GSK4532990 (ARO-HSD) | N/A (RNAi) | RNA interference therapeutic that silences HSD17B13 gene expression. | [1][6][7] |
N/A: Not Applicable for RNAi modality in this context.
Experimental Protocols
Standardized assays are crucial for the direct comparison of inhibitor performance. Below are outlines of common experimental protocols used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate (e.g., Estradiol, Leukotriene B4, or Retinol).
-
Cofactor: NAD+.
-
Test compounds (e.g., this compound, BI-3231) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., to measure NADH production).
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer, purified HSD17B13 enzyme, and the test compound to the wells of a microplate.
-
Incubate to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the enzyme activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Cell-Based HSD17B13 Inhibition Assay
This assay evaluates the inhibitor's activity in a cellular context, providing insights into cell permeability and target engagement.
-
Reagents and Materials:
-
A human cell line overexpressing HSD17B13 (e.g., HEK293 or HepG2 cells).
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
A substrate that can be metabolized by HSD17B13 in cells.
-
Lysis buffer.
-
Analytical method to quantify the substrate and its metabolite (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound and incubate.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells and lyse them to release the intracellular contents.
-
Analyze the cell lysate to quantify the amount of remaining substrate and the formed metabolite.
-
Calculate the percent inhibition of HSD17B13 activity in the cells and determine the cellular IC50.
-
Discussion and Future Directions
BI-3231 stands as a well-validated chemical probe for studying HSD17B13 biology, with extensive characterization of its potency, selectivity, and NAD+-dependent mechanism of action.[1] Its availability for open science makes it a valuable tool for the research community.
This compound, with a reported IC50 of ≤ 0.1 μM, shows promise as a potent inhibitor. However, a comprehensive understanding of its pharmacological profile requires further investigation, including its selectivity against other HSD17B family members and its cellular activity. The deuteration in this compound may be intended to alter its metabolic stability, a common strategy in drug development, but experimental data to support this is not yet publicly available.
The landscape of HSD17B13 inhibitors is rapidly evolving. The emergence of compounds like "Compound 32," with potentially superior in vivo properties compared to early-generation inhibitors, highlights the ongoing efforts to optimize this class of molecules for therapeutic use.[4] Furthermore, alternative modalities such as the RNAi therapeutic GSK4532990 offer a different approach to target HSD17B13 by reducing its expression rather than inhibiting its enzymatic function.[1][6][7]
For researchers considering this compound for their studies, it will be crucial to perform head-to-head comparisons with well-characterized inhibitors like BI-3231 under standardized assay conditions. This will enable a clearer understanding of its relative potency, selectivity, and potential advantages. Future publications and data releases will be instrumental in fully positioning this compound and other novel inhibitors in the growing arsenal of tools to investigate and therapeutically target HSD17B13.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enanta.com [enanta.com]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of HSD17B13 Inhibitors: A Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising target for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein.[1][2][3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver conditions like NASH, fibrosis, and even hepatocellular carcinoma.[1][4] This protective effect has made HSD17B13 an attractive therapeutic target for the pharmaceutical industry.
This guide will focus on the validation of HSD17B13 inhibitors, with a specific interest in the context of patient-derived xenograft (PDX) models, although it is important to note that publicly available data on the direct validation of specific compounds like HSD17B13-IN-56-d3 in PDX models is limited. The principles and methodologies described herein are applicable to the evaluation of various HSD17B13 inhibitors.
Therapeutic Strategies Targeting HSD17B13
Several approaches are being investigated to inhibit HSD17B13 activity, primarily falling into two categories: small molecule inhibitors and RNA interference (RNAi) therapies.
| Therapeutic Strategy | Compound/Drug Name | Mechanism of Action | Developer/Provider | Stage of Development |
| Small Molecule Inhibitor | This compound | Direct enzymatic inhibition of HSD17B13.[6] | MedchemExpress | Preclinical |
| Small Molecule Inhibitor | INI-822 | Potent and selective small-molecule inhibitor of HSD17B13.[7][8] | Inipharm | Phase I Clinical Trial[7] |
| Small Molecule Inhibitor | BI-3231 | Potent and selective HSD17B13 inhibitor. | Boehringer Ingelheim | Preclinical (Chemical Probe)[9] |
| RNA Interference (RNAi) | ARO-HSD | Silences HSD17B13 mRNA and protein expression in liver cells.[7] | Arrowhead Pharmaceuticals | Phase I/II Clinical Trial[7] |
| RNA Interference (RNAi) | Rapirosiran (ALN-HSD-001) | N-acetylgalactosamine-conjugated small-interfering RNA targeting liver-expressed HSD17B13 mRNA.[10] | Alnylam Pharmaceuticals | Phase I Clinical Trial[10] |
| RNA Interference (RNAi) | AZD7503 | Not specified, likely siRNA targeting HSD17B13 mRNA. | AstraZeneca | Phase I Clinical Trial[11] |
Experimental Validation in Preclinical Models
Experimental Workflow for PDX Model Validation
Caption: Workflow for HSD17B13 inhibitor validation in PDX models.
Key Experimental Protocols
1. Establishment of Patient-Derived Xenografts (PDX):
-
Tissue Acquisition: Fresh liver tissue from patients with diagnosed NASH and fibrosis is obtained with informed consent.
-
Implantation: Small fragments of the patient's liver tissue are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Engraftment and Expansion: Successful engraftment is monitored by tumor growth. Once tumors reach a specified size, they can be passaged into subsequent cohorts of mice for expansion.
2. Drug Administration and Efficacy Assessment:
-
Dosing Regimen: this compound or other inhibitors are administered to the PDX-bearing mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule are determined by the pharmacokinetic properties of the compound.
-
Efficacy Endpoints: The primary efficacy endpoint is often the reduction in fibrosis. This is assessed through histological staining (e.g., Sirius Red, Trichrome) of the explanted tumors. Secondary endpoints can include changes in steatosis, inflammation, and ballooning.
3. Pharmacodynamic and Biomarker Analysis:
-
Target Engagement: To confirm that the drug is hitting its target, HSD17B13 expression and activity in the tumor tissue are measured. This can be done via techniques like immunohistochemistry (IHC), western blotting, or enzymatic assays.
-
Biomarker Modulation: The expression of key fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1) is quantified using methods like qRT-PCR or IHC. A reduction in these markers would indicate an anti-fibrotic effect.
HSD17B13 Signaling and Pathophysiological Role
The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation. However, it is known to be a lipid droplet-associated enzyme involved in retinol metabolism.[1][12]
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Inhibition of HSD17B13 is expected to mimic the protective effects of the naturally occurring loss-of-function variants, leading to a reduction in liver injury and fibrosis.
Comparison of HSD17B13 Inhibitor Performance
While a direct comparison of this compound with other inhibitors in PDX models is not available, data from other preclinical and early clinical studies can provide some insights into the potential efficacy of targeting HSD17B13.
| Inhibitor | Model System | Key Findings | Reference |
| INI-822 | Human liver cell-based "liver-on-a-chip" model of NASH; Zucker obese rats | Decreased fibrotic proteins (α-SMA and collagen type 1).[8] | BioSpace, 2022[8] |
| ARO-HSD | Phase I/II study in healthy volunteers and NASH patients | Reduced HSD17B13 mRNA and protein levels in the liver, and decreased liver enzymes (ALT and AST).[7] | DIMA Biotechnology, 2024[7] |
| Rapirosiran | Phase I study in healthy volunteers and MASH patients | Robust reduction in liver HSD17B13 mRNA expression.[10] | Journal of Hepatology, 2025[10] |
| shRNA-mediated knockdown | High-fat diet obese mice | Markedly improved hepatic steatosis.[13][14] | ResearchGate, 2025[13]; bioRxiv, 2024[14] |
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Comparative Pharmacokinetic Profile of HSD17B13 Inhibitors: Spotlight on BI-3231
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount for its successful development. This guide provides a comparative overview of the pharmacokinetic properties of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, with a detailed focus on the well-characterized compound BI-3231, due to the limited public availability of data for HSD17B13-IN-56-d3 and its parent compound.
HSD17B13 is a compelling therapeutic target for liver diseases such as nonalcoholic steatohepatitis (NASH). While various inhibitors are under investigation, comprehensive public data on their head-to-head pharmacokinetic comparisons remains scarce. This guide leverages available data for BI-3231, a potent and selective HSD17B13 inhibitor, to provide a representative pharmacokinetic profile for this class of compounds.
In Vitro ADME and Physicochemical Properties
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties for BI-3231 is presented below. This data is crucial for interpreting the in vivo pharmacokinetic behavior of the compound.
| Parameter | BI-3231 |
| Solubility (pH 7.4) | 1 µg/mL |
| LogD (pH 7.4) | 3.6 |
| Permeability (MDCK-MDR1) | 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Mouse) | 98.7% |
| Plasma Protein Binding (Rat) | 98.8% |
| Plasma Protein Binding (Human) | 99.0% |
| Metabolic Stability (Mouse Hepatocytes) | 11 µL/min/10⁶ cells |
| Metabolic Stability (Rat Hepatocytes) | 14 µL/min/10⁶ cells |
| Metabolic Stability (Human Hepatocytes) | 6.7 µL/min/10⁶ cells |
In Vivo Pharmacokinetic Profile of BI-3231
The in vivo pharmacokinetic profile of BI-3231 has been characterized in both mice and rats. The compound exhibits rapid plasma clearance and low oral bioavailability, with significant accumulation in the liver, the primary target organ.
Mouse Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Clearance (CL) | 134 mL/min/kg | - |
| Volume of Distribution (Vd) | 11.2 L/kg | - |
| Half-life (t½) | 1.2 h | 1.8 h |
| Cmax | - | 0.2 µM |
| AUC₀-∞ | 124 µMh | 1.2 µMh |
| Oral Bioavailability (F) | - | 1% |
Rat Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) |
| Clearance (CL) | 67 mL/min/kg |
| Volume of Distribution (Vd) | 5.2 L/kg |
| Half-life (t½) | 0.9 h |
| AUC₀-∞ | 247 µM*h |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo pharmacokinetic studies conducted on BI-3231.
In Vivo Pharmacokinetic Study in Mice and Rats
Objective: To determine the pharmacokinetic profile of BI-3231 following intravenous and oral administration in mice and rats.
Methodology:
-
Animal Models: Male C57BL/6 mice and male Wistar rats were used for the studies.
-
Dosing:
-
Intravenous (IV): BI-3231 was administered as a single bolus dose via the tail vein.
-
Oral (PO): BI-3231 was administered by oral gavage.
-
-
Blood Sampling: Serial blood samples were collected from the tail vein or retro-orbital sinus at predefined time points post-dosing.
-
Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of BI-3231 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). Oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Caption: Workflow of an in vivo pharmacokinetic study.
Signaling Pathway Context
HSD17B13 is understood to be involved in lipid metabolism within hepatocytes. While the precise signaling pathways are still under active investigation, its inhibition is expected to modulate lipid droplet dynamics and related cellular processes.
Caption: Simplified HSD17B13 signaling pathway in NASH.
Validating HSD17B13 Target Engagement: A Comparative Guide to Thermal Shift Assays and Alternatives
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5][6] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[3][7][8]
HSD17B13-IN-56-d3 is a deuterated analog of HSD17B13-IN-56, a potent inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[9] Validating the direct binding of such small molecules to their intended protein target, a process known as target engagement, is a critical step in drug discovery. This guide provides a comparative overview of the thermal shift assay (TSA) for validating this compound target engagement, alongside alternative methodologies, supported by experimental protocols and data.
Thermal Shift Assay (TSA) for HSD17B13 Target Engagement
The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a ligand to a target protein.[10] The principle is based on the increased thermal stability of a protein when a ligand is bound. This stabilization is observed as an increase in the protein's melting temperature (Tm).[10]
Experimental Workflow
The general workflow for a thermal shift assay involves incubating the purified target protein with the test compound and a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.
Detailed Experimental Protocol
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
SYPRO Orange dye (or equivalent)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
-
PCR plates
-
-
Procedure:
-
Prepare a master mix containing the HSD17B13 protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the range of 2-5 µM, and the dye is used at a 5X concentration.
-
Dispense the master mix into the wells of a PCR plate.
-
Add this compound to the experimental wells at various concentrations. Add the equivalent volume of DMSO to the control wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The thermal shift (ΔTm) is calculated as the difference between the Tm in the presence and absence of the inhibitor (ΔTm = Tm_inhibitor - Tm_control).
-
Data Presentation: HSD17B13 Inhibitor Comparison
While specific ΔTm data for this compound is not publicly available, the following table presents data for a known HSD17B13 inhibitor, BI-3231, to illustrate the expected results from a thermal shift assay.
| Compound | Target | Assay Method | Key Parameter | Result |
| This compound | HSD17B13 | Enzymatic Assay | IC50 | ≤ 0.1 μM[9] |
| BI-3231 | HSD17B13 | Thermal Shift Assay | ΔTm | Significant increase in Tm at 5 µM[11] |
Alternative Methods for Target Engagement Validation
While TSA is a valuable tool, other methods can provide complementary information about target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of thermal shift to a more physiologically relevant context by measuring the thermal stability of a target protein within intact cells or cell lysates.[12][13] This method can confirm target engagement in a cellular environment, which is a key advantage over biochemical assays.
Enzymatic Assays
HSD17B13 exhibits retinol dehydrogenase activity.[7] Enzymatic assays can be used to measure the inhibitory effect of this compound on this activity. This provides a direct measure of the functional consequence of target binding. A bioluminescent retinol dehydrogenase assay for HSD17B13 has been developed for high-throughput screening.[14]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target protein. This method provides detailed information on the association (kon) and dissociation (koff) rates of the inhibitor, from which the equilibrium dissociation constant (KD) can be calculated.
Comparison of Target Engagement Methods
| Method | Principle | Throughput | Environment | Key Output | Pros | Cons |
| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization | High | In vitro | ΔTm | Rapid, cost-effective, no labels required | Prone to artifacts, indirect measure of binding |
| Cellular Thermal Shift Assay (CETSA) | In-cell protein stabilization | Low to Medium | In cellulo | Thermal shift | Physiologically relevant, confirms cellular target engagement | Technically demanding, lower throughput |
| Enzymatic Assay | Inhibition of catalytic activity | High | In vitro | IC50 | Measures functional outcome, high throughput | Requires a known enzymatic function and substrate |
| Surface Plasmon Resonance (SPR) | Mass change upon binding | Low to Medium | In vitro | KD, kon, koff | Real-time kinetics, high precision | Requires specialized equipment, protein immobilization can affect activity |
HSD17B13 Signaling and Related Pathways
The expression and activity of HSD17B13 are intertwined with lipid metabolism and inflammatory signaling pathways in the liver. Understanding these connections is crucial for contextualizing the effects of HSD17B13 inhibition.
Conclusion
Validating the target engagement of this compound is essential for its development as a therapeutic agent. The thermal shift assay offers a rapid and efficient method for confirming direct binding to purified HSD17B13 protein. For a more comprehensive validation, TSA should be complemented with methods that provide insights into cellular target engagement and functional consequences, such as CETSA and enzymatic assays. The choice of method will depend on the specific questions being addressed and the stage of the drug discovery process.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Safety Operating Guide
Safe Disposal and Handling of HSD17B13-IN-56-d3: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal and handling of the research chemical HSD17B13-IN-56-d3. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard environmental regulations.
Physicochemical and Potency Data
| Parameter | Value | Notes |
| IC₅₀ | ≤ 0.1 μM | Inhibition of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with estradiol as a substrate.[1] |
| Molecular Formula | C₂₉H₁₈D₃Cl₂F₃N₃O₃ | For this compound. |
| Purity | >98% | As typically supplied for research use. |
| Storage | -20°C (short-term) to -80°C (long-term) | Follow supplier recommendations for optimal stability. |
Proper Disposal Procedures for this compound
As a potent small molecule inhibitor, this compound must be disposed of as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory. The following step-by-step guide outlines the recommended disposal protocol.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, pipette tips, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound into a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste if dissolved in a non-polar organic solvent.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if in a liquid waste stream.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leakage or evaporation.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Logical Flow for Disposal
References
Personal protective equipment for handling HSD17B13-IN-56-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of HSD17B13-IN-56-d3, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13. Given that a specific Safety Data Sheet (SDS) is not publicly available, this document is based on best practices for handling novel, potent bioactive small molecules in a laboratory setting. It is imperative to treat this compound with a high degree of caution, assuming it may be hazardous.
Pre-Handling Preparations and Risk Assessment
Before working with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this guide. Ensure that all necessary personal protective equipment (PPE) and emergency equipment are readily accessible.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Change gloves immediately if contaminated or compromised.[1] |
| Eyes | Safety Goggles or a Face Shield | Protects against splashes and aerosols. A face shield should be used when there is a significant risk of splashing.[1] |
| Body | Laboratory Coat (fully buttoned) | A dedicated lab coat should be worn to protect personal clothing and skin from contamination. Consider a chemical-resistant apron for larger quantities.[1][2] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound and preparation of solutions should be performed in a fume hood to prevent inhalation of any dust or aerosols.[3] |
| Feet | Closed-toe Shoes | Protects feet from spills and dropped objects.[4] |
Step-by-Step Handling Protocol
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C for long-term stability.
3.2. Preparation of Stock Solutions:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, clean weighing boat or paper.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Dissolving the Compound:
-
Add the desired volume of solvent to the vial containing the weighed compound.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Use in Experiments:
-
When diluting or adding the compound to experimental setups, always wear the appropriate PPE.
-
Minimize the creation of aerosols.
-
Work over a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all unused solid compound and contaminated disposable items (e.g., weighing boats, pipette tips, gloves) in a dedicated, labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
Empty Containers:
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Clean the area with a suitable solvent.
-
Collect all cleanup materials in the solid hazardous waste container.
-
-
Large Spills (or spills outside a fume hood):
5.2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
